Technical Documentation Center

3-Aminomethyl-3-(3-bromophenyl)oxetane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Aminomethyl-3-(3-bromophenyl)oxetane
  • CAS: 1363380-80-6

Core Science & Biosynthesis

No content available

This section has no published content on the current product page yet.

Protocols & Analytical Methods

Method

Application Note & Protocols: 3-Aminomethyl-3-(3-bromophenyl)oxetane as a Strategic Bioisostere in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Modern Imperative for Bioisosterism in Medicinal Chemistry In the landscape of modern drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Modern Imperative for Bioisosterism in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of success. Bioisosterism, the replacement of a functional group within a molecule with another group of similar physical or chemical properties, is a powerful tool in this endeavor.[1][2] The thoughtful application of bioisosteric replacements can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, while maintaining or even enhancing its desired biological activity.[3] This application note delves into the utility of a specific, high-value bioisostere: 3-Aminomethyl-3-(3-bromophenyl)oxetane . We will explore its rationale for use, synthesis, and a comprehensive suite of protocols for its evaluation as a bioisostere for commonly encountered moieties in drug candidates.

The oxetane ring, a four-membered cyclic ether, has emerged from a niche curiosity to a valuable motif in contemporary medicinal chemistry.[4][5] Its unique combination of properties, including a compact, three-dimensional structure, high polarity, and low molecular weight, makes it an attractive replacement for other functional groups.[4][5] Notably, 3,3-disubstituted oxetanes have garnered significant interest as bioisosteres for gem-dimethyl and carbonyl groups, often leading to improvements in aqueous solubility, metabolic stability, and lipophilicity without the associated liabilities of the groups they replace.[1][4][6][7][8][9] The stability of the oxetane ring is significantly enhanced with 3,3-disubstitution, mitigating concerns about ring strain and potential reactivity.[4]

This guide will provide both the conceptual framework and the practical, step-by-step protocols for leveraging 3-Aminomethyl-3-(3-bromophenyl)oxetane in your research.

The Strategic Advantage of 3-Aminomethyl-3-(3-bromophenyl)oxetane

The subject of this application note, 3-Aminomethyl-3-(3-bromophenyl)oxetane, is a bifunctional building block that offers several strategic advantages in drug design. The 3-aminomethyl group provides a key vector for further chemical modification and interaction with biological targets, while the 3-bromophenyl group can serve as a handle for cross-coupling reactions or as a key pharmacophoric element.

The core value of this molecule lies in its potential as a bioisostere for several common structural motifs, as illustrated below:

G cluster_0 Common Drug Moieties cluster_1 Bioisosteric Replacement gem-Dimethyl gem-Dimethyl Bioisostere 3-Aminomethyl-3- (3-bromophenyl)oxetane gem-Dimethyl->Bioisostere Improves Solubility & Metabolic Stability Carbonyl Carbonyl Carbonyl->Bioisostere Maintains H-bonding; Increases 3D character Amide Amide Amide->Bioisostere Enhances Proteolytic Stability

Caption: Bioisosteric replacement strategy using the target oxetane.

Synthesis Protocol: 3-Aminomethyl-3-(3-bromophenyl)oxetane

The synthesis of 3-aminomethyl-3-(3-bromophenyl)oxetane can be achieved through a multi-step sequence starting from commercially available materials. The following protocol is a representative, robust method.

Causality Behind Experimental Choices:

  • Starting Material: 3-Bromobenzonitrile is an economical and readily available starting material.

  • Grignard Reaction: The use of a Grignard reagent derived from 3-(chloromethyl)oxetane allows for the direct introduction of the oxetane ring.

  • Protection Strategy: The use of a Boc protecting group for the amine is a standard and reliable method to prevent side reactions during subsequent transformations.

  • Reduction: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting the nitrile to a primary amine.

Step-by-Step Methodology:

  • Synthesis of 3-(3-bromophenyl)oxetane-3-carbonitrile:

    • To a solution of 3-bromobenzonitrile (1.0 eq) in anhydrous THF (0.5 M), add a solution of (oxetan-3-yl)methylmagnesium chloride (1.2 eq) in THF dropwise at 0 °C under an inert atmosphere.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 3-(3-bromophenyl)oxetane-3-carbonitrile.

  • Reduction to 3-Aminomethyl-3-(3-bromophenyl)oxetane:

    • To a suspension of lithium aluminum hydride (LAH) (2.0 eq) in anhydrous THF (0.2 M) at 0 °C, add a solution of 3-(3-bromophenyl)oxetane-3-carbonitrile (1.0 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting suspension through a pad of Celite®, washing with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude 3-aminomethyl-3-(3-bromophenyl)oxetane.

    • Purify by column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine) to afford the final product.

Protocols for Bioisosteric Evaluation

Once synthesized, a series of standardized assays should be performed to quantify the impact of the bioisosteric replacement on key drug-like properties.

Experimental Workflow for Bioisosteric Evaluation:

G cluster_0 Lead Compound (Parent) cluster_1 Bioisostere Analog cluster_2 Physicochemical Property Assessment cluster_3 ADME & Pharmacokinetic Profiling cluster_4 Pharmacodynamic Evaluation Parent Parent Molecule (e.g., with gem-dimethyl) Solubility Aqueous Solubility Assay Parent->Solubility LogP Lipophilicity (LogP/LogD) Parent->LogP pKa pKa Determination Parent->pKa Analog Analog with 3-Aminomethyl-3-(3-bromophenyl)oxetane Analog->Solubility Analog->LogP Analog->pKa MetabolicStability Metabolic Stability Assay (Microsomes, Hepatocytes) Solubility->MetabolicStability LogP->MetabolicStability pKa->MetabolicStability Permeability Cell Permeability Assay (e.g., Caco-2) MetabolicStability->Permeability BindingAssay Target Binding Affinity (e.g., SPR, ITC) Permeability->BindingAssay FunctionalAssay In Vitro Functional Assay BindingAssay->FunctionalAssay

Caption: Workflow for comparative evaluation of a parent compound and its oxetane bioisostere.

Aqueous Solubility Assay (Kinetic and Thermodynamic)

Rationale: Poor aqueous solubility is a major hurdle in drug development, often leading to erratic absorption and poor bioavailability.[10][11] The introduction of the polar oxetane ring is hypothesized to improve solubility.

Kinetic Solubility Protocol (Nephelometry):

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure the turbidity of each well using a nephelometer.[12] The concentration at which precipitation is first observed is the kinetic solubility.

Thermodynamic Solubility Protocol (Shake-Flask Method):

  • Add an excess of the solid compound to an aqueous buffer (pH 7.4).

  • Shake the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Filter or centrifuge the suspension to remove undissolved solid.

  • Determine the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).[13]

Lipophilicity Determination (LogP/LogD)

Rationale: Lipophilicity is a critical parameter influencing a drug's absorption, distribution, and potential for off-target effects. The oxetane moiety is expected to reduce lipophilicity compared to a gem-dimethyl group.

Protocol (Shake-Flask Method):

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a known amount of the stock solution to a mixture of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4).

  • Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning.

  • Centrifuge the mixture to separate the n-octanol and aqueous layers.

  • Determine the concentration of the compound in both layers by HPLC-UV or LC-MS/MS.

  • Calculate LogD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Metabolic Stability Assay (Human Liver Microsomes)

Rationale: The gem-dimethyl group is often a site of metabolic oxidation. The oxetane ring is generally more resistant to cytochrome P450 (CYP) mediated metabolism.[1]

Protocol:

  • Pre-warm a suspension of human liver microsomes (HLMs) and NADPH in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) at 37 °C.

  • Initiate the reaction by adding the test compound (at a final concentration of, e.g., 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Target Binding Affinity Assay

Rationale: It is crucial to ensure that the bioisosteric replacement does not negatively impact the compound's affinity for its biological target.

Protocol (Surface Plasmon Resonance - SPR as an example):

  • Immobilize the target protein on a sensor chip.

  • Prepare a series of concentrations of the test compound in a suitable running buffer.

  • Inject the different concentrations of the compound over the sensor chip surface and monitor the binding response in real-time.[14]

  • After the association phase, flow running buffer over the chip to monitor the dissociation phase.

  • Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[14][15]

Data Presentation and Interpretation

The data from these assays should be tabulated to allow for a direct comparison between the parent compound and its oxetane-containing analog.

PropertyParent Compound3-Aminomethyl-3-(3-bromophenyl)oxetane AnalogExpected Outcome for Oxetane Analog
Kinetic Solubility (µM) Increased
Thermodynamic Solubility (µM) Increased
LogD at pH 7.4 Decreased
HLM Stability (t½, min) Increased
Target Affinity (KD, nM) Maintained or Improved

Conclusion

3-Aminomethyl-3-(3-bromophenyl)oxetane represents a valuable and strategically important building block for medicinal chemists. Its incorporation as a bioisostere for moieties such as gem-dimethyl or carbonyl groups offers a compelling approach to improving the physicochemical and pharmacokinetic properties of drug candidates.[4][7][8][9][16] The protocols outlined in this application note provide a robust framework for the synthesis and comprehensive evaluation of this promising bioisostere, enabling researchers to make data-driven decisions in their drug discovery programs. The judicious application of such modern bioisosteric replacements is a key enabler in the development of safer and more effective medicines.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Mousseau, J. J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm. [Link]

  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]

  • Chepyshev, M. S., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Katritzky, A. R., et al. (2021). Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach. ResearchGate. [Link]

  • LibreTexts. (2024). Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

  • Mousseau, J. J., et al. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. [Link]

  • Huang, G., & Liu, X. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • Chepyshev, M. S., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]

  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • Mousseau, J. J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Publishing. [Link]

  • Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

  • Mousseau, J. J., et al. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. [Link]

  • Stark, J. C., & Jarocha, L. (2016). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • Fesenko, A. A., et al. (2021). Synthesis of 3,3-disubstituted oxetane building blocks. ResearchGate. [Link]

  • Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • BMG LABTECH. (n.d.). Binding Assays. BMG LABTECH. [Link]

  • ResearchGate. (n.d.). Beyond Bioisosterism: New Concepts in Drug Discovery. ResearchGate. [Link]

  • Mousseau, J. J., et al. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. ResearchGate. [Link]

  • Tota, M. R., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Stability of selected compounds indicating the % of compound remaining... ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Creative Bioarray. [Link]

  • Huang, G., & Liu, X. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience. [Link]

  • Carreira, E. M. (2014). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. CHIMIA International Journal for Chemistry. [Link]

  • MDPI. (n.d.). MGF-DTA: A Multi-Granularity Fusion Model for Drug–Target Binding Affinity Prediction. MDPI. [Link]

Sources

Application

Application Notes and Protocols for 3-Aminomethyl-3-(3-bromophenyl)oxetane in CNS Drug Discovery

Introduction: The Oxetane Scaffold as a Privileged Motif in CNS Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced drug-like properties is paramount. The oxe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxetane Scaffold as a Privileged Motif in CNS Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced drug-like properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged from an academic curiosity to a valuable building block in drug discovery campaigns, particularly for central nervous system (CNS) targets.[1] Its unique stereoelectronic properties offer a compelling alternative to more traditional isosteres. The incorporation of an oxetane moiety can significantly influence a molecule's physicochemical profile by improving aqueous solubility, metabolic stability, and lipophilicity, while simultaneously reducing pKa of adjacent amines and potentially mitigating off-target effects such as hERG ion channel binding.[2][3] The strained four-membered ring introduces a desirable three-dimensionality, allowing for exploration of novel vector spaces within a biological target.[4]

This application note focuses on 3-Aminomethyl-3-(3-bromophenyl)oxetane , a versatile building block designed for the synthesis of novel CNS-active compounds. The presence of a primary amine provides a handle for derivatization, while the bromophenyl group serves as a key functional group for late-stage diversification via palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of analogs to explore structure-activity relationships (SAR) for various CNS targets.

Physicochemical Advantages of the Oxetane Moiety

The strategic incorporation of an oxetane ring can overcome common challenges in CNS drug development. As a bioisostere for gem-dimethyl and carbonyl groups, it can favorably modulate key drug-like properties.[2][5]

PropertyImpact of Oxetane IncorporationRationale
Solubility Generally IncreasedThe polar oxygen atom can act as a hydrogen bond acceptor, improving interactions with water.
Metabolic Stability Often ImprovedThe oxetane ring can block metabolically labile sites and is generally more stable to oxidative metabolism compared to other cyclic ethers.[2]
Lipophilicity (logD) Typically LoweredThe polar nature of the oxetane ring reduces the overall lipophilicity of the molecule.[2]
pKa of Proximal Amines ReducedThe electron-withdrawing inductive effect of the oxetane oxygen lowers the basicity of nearby amino groups.[3]
Three-Dimensionality EnhancedThe puckered, non-planar structure of the oxetane ring increases the sp3 character of the molecule.[4]

Synthesis of 3-Aminomethyl-3-(3-bromophenyl)oxetane

Diagram of the Synthetic Pathway

G cluster_0 Step 1: Nitromethane Addition cluster_1 Step 2: Dehydration cluster_2 Step 3: Michael Addition cluster_3 Step 4: Reduction 3-Oxetanone 3-Oxetanone 3-(hydroxymethyl)-3-nitrooxetane 3-(hydroxymethyl)-3-nitrooxetane 3-Oxetanone->3-(hydroxymethyl)-3-nitrooxetane Nitromethane, Base 3-(nitromethylene)oxetane 3-(nitromethylene)oxetane 3-(hydroxymethyl)-3-nitrooxetane->3-(nitromethylene)oxetane Dehydrating Agent 3-(3-bromophenyl)-3-(nitromethyl)oxetane 3-(3-bromophenyl)-3-(nitromethyl)oxetane 3-(nitromethylene)oxetane->3-(3-bromophenyl)-3-(nitromethyl)oxetane 3-Bromophenylboronic acid, Rh-catalyst 3-Aminomethyl-3-(3-bromophenyl)oxetane 3-Aminomethyl-3-(3-bromophenyl)oxetane 3-(3-bromophenyl)-3-(nitromethyl)oxetane->3-Aminomethyl-3-(3-bromophenyl)oxetane H2, Pd/C

Caption: Proposed synthetic route to 3-Aminomethyl-3-(3-bromophenyl)oxetane.

Detailed Synthetic Protocol

Step 1: Synthesis of 3-(hydroxymethyl)-3-nitrooxetane

  • To a solution of 3-oxetanone (1.0 eq) in nitromethane (used as both reactant and solvent) at 0 °C, add a catalytic amount of a suitable base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(hydroxymethyl)-3-nitrooxetane.

Step 2: Synthesis of 3-(nitromethylene)oxetane

  • Dissolve 3-(hydroxymethyl)-3-nitrooxetane (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add a dehydrating agent (e.g., methanesulfonyl chloride in the presence of a base like triethylamine) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-(nitromethylene)oxetane.

Step 3: Synthesis of 3-(3-bromophenyl)-3-(nitromethyl)oxetane

  • In a reaction vessel, combine 3-(nitromethylene)oxetane (1.0 eq), 3-bromophenylboronic acid (1.2 eq), and a rhodium catalyst (e.g., [Rh(cod)2]BF4) with a suitable ligand.

  • Add a suitable solvent (e.g., 1,4-dioxane) and a base (e.g., potassium hydroxide).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Purify the product by column chromatography.

Step 4: Synthesis of 3-Aminomethyl-3-(3-bromophenyl)oxetane

  • Dissolve 3-(3-bromophenyl)-3-(nitromethyl)oxetane (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the final product, 3-Aminomethyl-3-(3-bromophenyl)oxetane.

Application in CNS Drug Discovery: A Gateway to Novel Ligands

The title compound is an ideal starting material for generating a library of diverse molecules for screening against CNS targets. The bromophenyl moiety is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[6][7][8] This enables the introduction of a wide range of substituents at the 3-position of the phenyl ring, allowing for fine-tuning of the pharmacological profile.

Diagram of Library Synthesis via Cross-Coupling

G 3-Aminomethyl-3-(3-bromophenyl)oxetane 3-Aminomethyl-3-(3-bromophenyl)oxetane Suzuki Coupling Suzuki Coupling 3-Aminomethyl-3-(3-bromophenyl)oxetane->Suzuki Coupling Boronic Acids/Esters Buchwald-Hartwig Coupling Buchwald-Hartwig Coupling 3-Aminomethyl-3-(3-bromophenyl)oxetane->Buchwald-Hartwig Coupling Amines, Amides Sonogashira Coupling Sonogashira Coupling 3-Aminomethyl-3-(3-bromophenyl)oxetane->Sonogashira Coupling Terminal Alkynes Diverse Analogs Diverse Analogs Suzuki Coupling->Diverse Analogs Buchwald-Hartwig Coupling->Diverse Analogs Sonogashira Coupling->Diverse Analogs

Caption: Library generation from the core scaffold.

General Protocol for Suzuki Cross-Coupling

This protocol provides a general method for the synthesis of biaryl derivatives, which are common motifs in CNS drug candidates.

  • To a reaction vial, add 3-Aminomethyl-3-(3-bromophenyl)oxetane (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 eq).

  • Add a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Seal the vial and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to yield the desired coupled product.

Pharmacological Evaluation: Targeting the Serotonin Transporter (SERT)

Given the structural features of the synthesized analogs (an aromatic ring and a basic nitrogen atom), the serotonin transporter (SERT) presents a high-priority target for initial screening.[9][10] SERT is a key regulator of serotonergic neurotransmission and the primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs).[11][12]

In Vitro Evaluation: SERT Inhibition Assay

Objective: To determine the potency of the synthesized compounds to inhibit serotonin reuptake by SERT. A common method is a radioligand uptake assay using cells expressing human SERT.[13][14]

Protocol: [3H]-Serotonin Uptake Inhibition Assay

  • Cell Culture: Maintain a stable cell line expressing the human serotonin transporter (hSERT), such as HEK293 or CHO cells, in appropriate culture medium.

  • Assay Preparation:

    • Plate the hSERT-expressing cells in a 96-well plate and allow them to reach confluence.

    • Prepare a range of concentrations of the test compounds and a reference compound (e.g., fluoxetine or paroxetine) in assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Uptake Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with the test compounds or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake by adding [3H]-serotonin at a concentration near its Km value.

    • Incubate for a short period (e.g., 10-20 minutes) at 37°C to measure the initial rate of uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Quantification:

    • Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of compound that inhibits 50% of [3H]-serotonin uptake) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

In Vivo Evaluation: Models of Antidepressant Activity

Compounds that demonstrate potent SERT inhibition in vitro should be advanced to in vivo models to assess their potential antidepressant-like effects. The Forced Swim Test (FST) and the Tail Suspension Test (TST) are widely used behavioral despair models for screening potential antidepressant drugs in rodents.[15][16]

Protocol: Forced Swim Test (FST) in Mice

  • Animal Acclimation: Acclimate male mice to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound, a positive control (e.g., imipramine or fluoxetine), or vehicle (e.g., saline with a small amount of DMSO and Tween 80) via an appropriate route (e.g., intraperitoneal or oral) at a specific time before the test (e.g., 30-60 minutes).

  • Test Procedure:

    • Individually place each mouse in a transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) containing water (23-25°C) to a depth of 15 cm.

    • The total duration of the test is 6 minutes.[16]

    • Record the duration of immobility during the last 4 minutes of the test.[16] Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

  • Data Analysis:

    • Compare the mean immobility time between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.

Conclusion

3-Aminomethyl-3-(3-bromophenyl)oxetane is a highly valuable and versatile building block for CNS drug discovery. Its unique structural and physicochemical properties, conferred by the oxetane moiety, make it an attractive starting point for the development of novel therapeutics. The synthetic accessibility and the potential for rapid diversification through cross-coupling reactions provide a powerful platform for exploring SAR at key CNS targets like the serotonin transporter. The detailed protocols provided in this application note offer a comprehensive guide for researchers to synthesize, derivatize, and evaluate novel oxetane-based compounds with the potential to become next-generation CNS drugs.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres.
  • de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA Drug Approvals from the Perspective of Molecules. Molecules, 25(3), 745.
  • Fustero, S., & Sánchez-Roselló, M. (2011). Fluorinated oxetanes: a new class of versatile building blocks. Chemistry–A European Journal, 17(43), 12024-12037.
  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802.
  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536.
  • Mousseau, J. J., & Bull, J. A. (2020). Oxetanes in drug discovery: a perspective. Journal of Medicinal Chemistry, 63(19), 10755-10780.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(15), 5845-5859.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as versatile building blocks in medicinal chemistry.
  • Yang, D., Zhou, Z., & Gouaux, E. (2022). Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants. bioRxiv, 2022-09.
  • Zhang, Y., & Tantillo, D. J. (2018). Computational studies on the biosynthesis of oxetane and other four-membered rings. Journal of Organic Chemistry, 83(21), 13038-13044.
  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-scale applications of palladium-catalyzed cross-coupling reactions in the pharmaceutical industry. Organic Process Research & Development, 16(6), 1156-1184.
  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. In Methods of behavior analysis in neuroscience (2nd ed.). CRC Press/Taylor & Francis.
  • Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews, 29(4-5), 571-625.
  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O’Donnell, C. J., Di, L., ... & Kalgutkar, A. S. (2012). Application of the matched molecular pair analysis to identify locally acting, nonsystemic inhibitors of fatty acid amide hydrolase. Journal of medicinal chemistry, 55(7), 3414-3426.
  • Zolkowska, D., & Baumann, M. H. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Methods and Protocols, 1(1), 10.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Carreira, E. M., & Fessard, T. (2014). Four-membered ring-containing spirocycles: synthetic strategies and opportunities. Chemical reviews, 114(17), 8257-8322.
  • Gobbi, G., & Blier, P. (2005). The role of 5-HT1A receptors in the pathophysiology of depression and in the action of antidepressant drugs.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of chemical research, 41(11), 1534-1544.
  • Vaswani, M., Linda, F. K., & Ramesh, S. (2003). Role of selective serotonin reuptake inhibitors in psychiatric disorders: a comprehensive review.
  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function.
  • Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de therapie, 229(2), 327-336.
  • Steru, L., Chermat, R., Thierry, B., & Simon, P. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367-370.
  • Blakely, R. D., & Bauman, A. L. (2000). Biogenic amine transporters: regulation in flux. Current opinion in neurobiology, 10(3), 328-336.
  • Gether, U., Andersen, P. H., Larsson, O. M., & Schousboe, A. (2006). Neurotransmitter transporters: molecular function of important drug targets. Trends in pharmacological sciences, 27(7), 375-383.
  • Guan, L. P., Liu, Y. R., Wang, S. J., Li, J. Y., & Wang, Y. H. (2021). Antidepressant-like effects of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. Frontiers in Pharmacology, 12, 708721.
  • PharmGKB. (n.d.). Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Aminomethyl-3-(3-bromophenyl)oxetane

Welcome to the dedicated technical support guide for navigating the complexities of purifying 3-Aminomethyl-3-(3-bromophenyl)oxetane. This resource, designed for researchers and drug development professionals, provides i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the complexities of purifying 3-Aminomethyl-3-(3-bromophenyl)oxetane. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled field-proven insights to help you overcome common hurdles and achieve high purity for this valuable building block.

Introduction: Understanding the Core Challenges

The purification of 3-Aminomethyl-3-(3-bromophenyl)oxetane presents a unique set of challenges stemming from its distinct structural features. The molecule's architecture combines a basic primary amine, a strained oxetane ring, and a hydrophobic bromophenyl group. This trifecta of functionalities dictates its chemical behavior and complicates standard purification protocols.

  • Basicity and Polarity: The primary aminomethyl group is basic and highly polar, leading to strong interactions with acidic stationary phases like silica gel[1]. This often results in significant peak tailing, poor resolution, and in some cases, irreversible adsorption during column chromatography[2].

  • Oxetane Ring Stability: While 3,3-disubstituted oxetanes are generally more stable than other substitution patterns, the four-membered ring can be susceptible to ring-opening, particularly under harsh acidic conditions[3][4]. The presence of the nearby aminomethyl group, an internal nucleophile, can potentially facilitate this degradation pathway under certain pH conditions[3][4].

  • Mixed Physicochemical Properties: The molecule's combination of a polar head (aminomethyl, oxetane) and a non-polar, heavy tail (bromophenyl) can make techniques like recrystallization challenging, often leading to "oiling out" or difficulty in finding a suitable solvent system.

This guide is structured to address these issues head-on, providing both the "how" and the "why" behind each recommendation.

Frequently Asked Questions (FAQs)

Q1: What is the primary difficulty when purifying this compound on a standard silica gel column?

The main issue is the strong acid-base interaction between the basic aminomethyl group and the acidic silanol (Si-OH) groups on the surface of standard silica gel[1]. This interaction causes the compound to adsorb strongly, leading to poor elution, broad and tailing peaks, and low recovery. Standard neutral eluents like hexane/ethyl acetate are often ineffective at overcoming this interaction[2].

Q2: How stable is the oxetane ring during purification? Do I need to worry about degradation?

The 3,3-disubstituted pattern of this oxetane enhances its stability compared to other oxetanes[3]. However, caution is still warranted. The ring can be labile under strongly acidic conditions (e.g., pH < 2) or at high temperatures[4]. For chromatographic purposes, prolonged exposure to unmodified silica gel, which is acidic, could potentially catalyze ring-opening, although this is less common than the amine adsorption issue. It is advisable to avoid strong acids during work-up and purification unless you are intentionally forming a salt[5].

Q3: Should I purify the compound as a free base or convert it to a salt first?

This depends on the desired final form and the primary purification technique.

  • For Chromatography: It is almost always preferable to purify the compound as the free base using a modified mobile phase (e.g., containing a small amount of a volatile base like triethylamine or ammonium hydroxide) to prevent interactions with the stationary phase[1][2].

  • For Recrystallization: If the free base is an oil or difficult to crystallize, converting it to a stable, crystalline salt (e.g., hydrochloride, oxalate, or tartrate) is an excellent strategy[6][7]. This significantly alters the molecule's solubility profile and often yields highly pure material. The free base can then be regenerated if necessary by basification and extraction[8].

Q4: My purified compound is a yellow oil, but the literature reports a solid. What could be the issue?

This typically points to residual impurities or solvent. Amines, in particular, can be prone to air oxidation over time, which can lead to discoloration[6]. The presence of even minor impurities can disrupt the crystal lattice, preventing solidification and causing the material to present as an oil. Re-purification using an alternative method (e.g., salt recrystallization if chromatography was used initially) is recommended. Ensure all solvents are thoroughly removed under high vacuum.

Troubleshooting Guide

This section addresses specific problems you may encounter during purification experiments.

Flash Chromatography Troubleshooting
ProblemProbable Cause(s)Recommended Solution(s)
Compound streaks badly or remains at the baseline of the TLC/column. Strong acid-base interaction between the basic amine and acidic silica gel.1. Modify the Mobile Phase: Add a small percentage of a competing base to your eluent. This neutralizes the acidic sites on the silica[1]. Start with 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) in a standard solvent system like Dichloromethane/Methanol. 2. Use a Different Stationary Phase: Consider using an amine-functionalized silica column or neutral alumina, which are specifically designed to mitigate these interactions[1].
Poor separation from a non-polar impurity. The chosen solvent system has insufficient polarity to retain the amine while eluting the impurity.1. Optimize the Solvent Gradient: Use a shallow gradient. Start with a low-polarity mobile phase (e.g., 100% Dichloromethane + 1% Et₃N) to elute the non-polar impurity first, then gradually increase the polar solvent (Methanol) to elute your target compound.
Poor separation from a polar impurity. The solvent system is too polar, causing both the target and the impurity to elute together. The basic modifier may also be masking selectivity.1. Switch to a "Less Basic" Modifier: If using NH₄OH, try switching to Et₃N. The different basicity and steric profile can alter selectivity. 2. Consider Reversed-Phase Chromatography: If the impurity is significantly more or less hydrophobic, reversed-phase (C18) flash chromatography using a water/acetonitrile or water/methanol mobile phase with a modifier like 0.1% TFA or formic acid can be effective. Caution: Ensure the compound is stable to these acidic conditions before scaling up.
The compound appears to be degrading on the column (new spots on TLC of collected fractions). The oxetane ring may be sensitive to the acidity of the silica gel, especially during long purification runs.1. Deactivate the Silica: Pre-treat the column by flushing it with the mobile phase containing the basic modifier for several column volumes before loading your sample[2]. 2. Increase the Speed: Use a faster flow rate to minimize the residence time of the compound on the column[9]. Automated flash systems are advantageous here[10].
Recrystallization Troubleshooting
ProblemProbable Cause(s)Recommended Solution(s)
The compound "oils out" upon cooling. The compound's solubility is too high in the chosen solvent even at low temperatures. The melting point of the compound/impurity mixture is below the temperature of the solution.1. Change the Solvent System: Use a two-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (e.g., Methanol, Isopropanol) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., Hexanes, Water, Diethyl Ether) dropwise until persistent turbidity is observed. Re-heat to clarify and then allow to cool slowly. 2. Convert to a Salt: This is often the most reliable solution. Dissolve the free base in a solvent like Isopropanol or Ethyl Acetate and add a stoichiometric amount of an acid (e.g., HCl in Ether, oxalic acid in Ethanol) to precipitate the crystalline salt[6][11].
No crystals form, even after cooling and scratching. The solution is not supersaturated, or nucleation is inhibited.1. Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration. 2. Induce Nucleation: Add a seed crystal from a previous successful crystallization. If none is available, try cooling the solution to a very low temperature (-20°C or -78°C). 3. Switch Solvents: The chosen solvent may be too good. Repeat with a solvent in which the compound has lower solubility.
The recovered solid is still impure. The impurities have very similar solubility and co-crystallized with the product.1. Re-crystallize: A second recrystallization from a different solvent system may be effective. 2. Hot Filtration: If the impurity is less soluble than your product, perform a hot filtration to remove it before allowing the filtrate to cool and crystallize. 3. Complementary Technique: Use chromatography to remove the persistent impurity and then recrystallize the partially purified material.

Experimental Protocols & Visualizations

Protocol 1: Optimized Flash Chromatography of the Free Base

This protocol is designed to mitigate the strong interaction between the amine and the silica stationary phase.

1. Materials & Setup:

  • Stationary Phase: Standard silica gel (40-63 µm).
  • Mobile Phase A: Dichloromethane (DCM) + 1% Triethylamine (Et₃N).
  • Mobile Phase B: 90:10 DCM/Methanol + 1% Et₃N.
  • Sample Preparation: Dissolve the crude material in a minimal amount of DCM. If it doesn't fully dissolve, add a few drops of methanol. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the crude product) and dry it completely under vacuum. This "dry loading" technique generally provides better resolution.

2. Column Packing & Equilibration:

  • Pack the column with silica gel as a slurry in a low-polarity solvent (e.g., Hexane or DCM).
  • Equilibrate the packed column by flushing with at least 5 column volumes of Mobile Phase A. This is a critical step to neutralize the silica surface[2].

3. Elution:

  • Load the prepared sample onto the top of the column.
  • Begin elution with 100% Mobile Phase A.
  • Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 10-15 column volumes.
  • Monitor the elution using a UV detector or by collecting fractions and analyzing via TLC.

4. Post-Purification:

  • Combine the pure fractions and remove the solvent under reduced pressure.
  • To remove the residual triethylamine, co-evaporate the residue with a solvent like DCM or Toluene several times.
Logical Workflow for Chromatography

The following diagram illustrates the decision-making process for purifying basic amines like the target compound.

chromatography_workflow start Crude Amine Product tlc_check Run TLC with DCM/MeOH start->tlc_check streaking Severe Streaking or No Movement? tlc_check->streaking no_streaking Good Separation streaking->no_streaking No add_base Add 1% Et3N or NH4OH to Mobile Phase streaking->add_base Yes run_column Perform Flash Chromatography no_streaking->run_column add_base->run_column pure_product Pure Product run_column->pure_product

Caption: Decision workflow for amine purification.

Protocol 2: Purification via Salt Formation and Recrystallization

This method is ideal when chromatography is ineffective or if a crystalline solid is required and the free base is an oil.

1. Salt Formation:

  • Dissolve the crude free base in a suitable organic solvent. Good starting points are isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether (Et₂O). Use approximately 10 mL of solvent per gram of crude material.
  • While stirring, add a solution of hydrochloric acid (e.g., 2 M HCl in Et₂O or concentrated HCl) dropwise. Add acid until the solution reaches ~pH 2 (check with pH paper) or until precipitation ceases.
  • Stir the resulting slurry for 30-60 minutes, cooling in an ice bath if necessary to maximize precipitation.

2. Isolation of the Crude Salt:

  • Isolate the precipitated solid by vacuum filtration.
  • Wash the filter cake with a small amount of the cold solvent used for the precipitation (e.g., cold Et₂O) to remove soluble impurities.
  • Dry the crude salt under vacuum.

3. Recrystallization of the Salt:

  • Select a suitable recrystallization solvent. A polar solvent like ethanol, methanol, or a mixture such as ethanol/water is often effective for amine salts.
  • Dissolve the crude salt in a minimum amount of the boiling solvent.
  • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration through celite to decolorize.
  • Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath or refrigerator to induce crystallization.
  • Collect the pure crystalline salt by vacuum filtration, wash with a minimal amount of cold solvent, and dry thoroughly under high vacuum.

4. (Optional) Liberation of the Free Base:

  • Dissolve the pure salt in water.
  • Add a base (e.g., 2 M NaOH, saturated NaHCO₃) until the solution is basic (pH > 10).
  • Extract the aqueous layer 3-4 times with an organic solvent like DCM or EtOAc.
  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure free base.
Visualization of Amine-Silica Interaction and Solution

This diagram illustrates why adding a basic modifier is effective in amine purification.

silica_interaction cluster_0 Without Basic Modifier cluster_1 With Basic Modifier (Et3N) silica1 Silica Surface (Acidic Si-OH) result1 Strong Adsorption (Peak Tailing) silica1->result1 amine1 Target Amine (Basic -NH2) amine1->silica1 Acid-Base Interaction silica2 Silica Surface (Acidic Si-OH) modifier Et3N (Competitive Base) modifier->silica2 Neutralizes Surface amine2 Target Amine (Basic -NH2) result2 Normal Elution (Sharp Peak) amine2->result2 Passes Through

Caption: Mechanism of improved chromatography.

Impurity Profiling Considerations

Ensuring the quality and safety of pharmaceutical intermediates requires a thorough understanding of potential impurities[12]. For 3-Aminomethyl-3-(3-bromophenyl)oxetane, potential impurities can arise from several sources:

  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed through side reactions (e.g., dimerization, over-alkylation).

  • Degradation Products: Primarily ring-opened species resulting from the breakdown of the oxetane ring. This could include the corresponding 1,3-diol if the ring is opened by water under harsh conditions.

Analytical techniques such as HPLC, LC-MS, and GC-MS are essential for identifying and quantifying these impurities[12]. Developing a robust analytical method is a critical step in validating the purity of the final compound and ensuring compliance with regulatory standards[13].

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Tool for an Old Trade. Angewandte Chemie International Edition, 49(48), 9052-9067. Available from: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Available from: [Link][1]

  • Bull, J. A., & Mousseau, J. J. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12492-12535. Available from: [Link][3][4]

  • Cheminform. (2018). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available from: [Link][5]

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Available from: [Link][10]

  • Global Pharma Tek. (2024). Significance of Impurity Profiling in the Pharmaceutical Industry. Available from: [Link][12]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. Available from: [Link][9]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link][6]

  • University of Alberta. Isolation (Recovery). Available from: [Link][8]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available from: [Link][7]

  • Valerii, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 225-231. Available from: [Link][11]

  • Various Authors. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available from: [Link][2]

  • Various Authors. (2023). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available from: [Link][13]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-Aminomethyl-3-(3-bromophenyl)oxetane

Welcome to the technical support center for the synthesis of 3-Aminomethyl-3-(3-bromophenyl)oxetane. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Aminomethyl-3-(3-bromophenyl)oxetane. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of this and structurally related compounds. We provide in-depth, field-tested insights into the synthetic pathway, focusing on common challenges, troubleshooting, and strategies for successful scale-up. Our approach is grounded in established chemical principles and practical experience to ensure both scientific integrity and successful experimental outcomes.

The oxetane ring, while a valuable motif in modern medicinal chemistry for its ability to improve physicochemical properties, presents unique synthetic challenges due to its inherent ring strain.[1][2] This guide will navigate the intricacies of handling this sensitive functional group throughout a multi-step synthesis, with a particular focus on the critical final reduction step.

Overall Synthetic Strategy: A High-Level Workflow

The synthesis of 3-Aminomethyl-3-(3-bromophenyl)oxetane is most effectively approached as a two-stage process. The first stage involves the construction of the key intermediate, 3-(3-bromophenyl)oxetane-3-carbonitrile . The second, and often most challenging stage, is the reduction of the nitrile moiety to the primary amine without compromising the integrity of the oxetane ring.

Synthetic_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis A Starting Materials (e.g., Diethyl 2-(3-bromophenyl)malonate) B Diol Formation (e.g., LiAlH4 reduction) A->B C Cyclization Precursor (e.g., Tosylation) B->C D Oxetane Ring Formation (Williamson Ether Synthesis) C->D E Functional Group Conversion (Hydroxymethyl to Nitrile) D->E F Intermediate: 3-(3-bromophenyl)oxetane-3-carbonitrile E->F G Nitrile Reduction F->G G->F Incomplete Reaction? H Final Product: 3-Aminomethyl-3-(3-bromophenyl)oxetane G->H H->G Side Product Formation? I Purification & Isolation (e.g., Crystallization, Chromatography) H->I Troubleshoot_Low_Conversion Start Issue: Low/No Conversion CheckReagent 1. Verify Reagent/Catalyst Activity Start->CheckReagent ReagentOK Activity Confirmed? CheckReagent->ReagentOK AdjustTemp 2. Cautiously Increase Temperature ReagentOK->AdjustTemp Yes NewReagent Use Fresh Reagent/ New Catalyst Batch ReagentOK->NewReagent No TempOK Conversion Improved? AdjustTemp->TempOK ConsiderSolvent 3. Re-evaluate Solvent System TempOK->ConsiderSolvent No Success Problem Resolved TempOK->Success Yes ConsiderSolvent->Success NewReagent->CheckReagent

Caption: Troubleshooting flowchart for low nitrile conversion.

Problem 2: Formation of Side Products and Decomposition (Oxetane Ring-Opening)

Question: My reaction is messy. I'm seeing multiple spots on TLC/LC-MS, and my yield of the desired amine is very low.

Answer: This strongly suggests that the reaction conditions are too harsh, leading to either over-reduction, side reactions of the nitrile, or cleavage of the oxetane ring.

Causality & Solutions:

  • The Problem with LiAlH₄: While a powerful and common reagent for nitrile reduction, standard LiAlH₄ procedures can be too aggressive for sensitive substrates. [3]Attempts to use LiAlH₄ with some oxetane-containing amides have resulted in decomposition. [4]* Solution 1: Low-Temperature Reduction: If using a strong hydride reagent, maintaining very low temperatures is critical. For example, the reduction of similar oxetane amides has been successful using AlH₃ at temperatures between -78°C and -50°C. [4]This principle applies to nitrile reduction as well. Start the reaction at -78°C and allow it to warm slowly only if necessary.

  • Solution 2: Catalytic Hydrogenation: This is often a milder and more scalable alternative.

    • Catalyst: Raney Nickel is a classic choice. Palladium on carbon (Pd/C) can also be effective. [5][6] * Additive: The key to preventing the formation of secondary and tertiary amine byproducts during catalytic hydrogenation is the addition of ammonia (often as NH₄OH or gaseous NH₃ in the headspace). [7]Ammonia helps to suppress the reaction of the initially formed primary amine with intermediate imines.

    • Pressure & Temperature: Hydrogenation may require elevated pressure (e.g., 50-100 psi) and gentle heating (e.g., 40-60°C). These parameters must be optimized for the specific substrate. [6]

Comparative Data: Nitrile Reduction Conditions
Reducing AgentTypical SolventTemperatureKey Considerations & Potential IssuesScalability
LiAlH₄ THF, Et₂O-78°C to RTHigh reactivity. Risk of oxetane decomposition. [4]Requires strict anhydrous conditions and careful quenching.Moderate
BH₃ complexes THFRT to 65°CMilder than LiAlH₄. BH₃-SMe₂ is more stable than BH₃-THF. [7]Still requires careful temperature control.Good
H₂ / Raney Ni MeOH, EtOHRT to 50°CGood for scale-up. Requires addition of NH₃ to prevent side products. [7]Requires specialized hydrogenation equipment.Excellent
H₂ / Pd(OH)₂/C MeOH, EtOHRT to 45°CPearlman's catalyst is effective for reducing nitro groups and deprotecting benzyl groups adjacent to oxetanes. [4]It can also be applied to nitrile reductions. [5]Excellent

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-(3-bromophenyl)oxetane-3-carbonitrile

This protocol is a starting point and requires optimization based on your specific equipment and scale.

  • Vessel Preparation: To a suitable high-pressure hydrogenation vessel, add 3-(3-bromophenyl)oxetane-3-carbonitrile (1.0 eq).

  • Catalyst & Solvent: Add Raney Nickel (approx. 10-20% w/w) as a slurry in ethanol. Add ethanol (10-20 volumes) and concentrated ammonium hydroxide (approx. 2-3 eq).

  • Inerting: Seal the vessel and purge thoroughly with nitrogen gas, followed by purging with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen to 50-80 psi. Begin agitation and heat the reaction mixture to 40-50°C.

  • Monitoring: Monitor the reaction progress by monitoring hydrogen uptake and periodic sampling (if possible) for analysis by LC-MS or GC-MS.

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods such as crystallization (e.g., as a salt) or column chromatography.

References

  • Chemodanov, D., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Tetrahedron Letters, 57(17), 1889-1891. [Link]

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]

  • Chemodanov, D., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxetanes. [Link]

  • Fustero, S., et al. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 18, 786-827. [Link]

  • MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13873. [Link]

  • Organic Reaction Data. (n.d.). Nitrile to Amine - Common Conditions. The Reaction Databank. [Link]

  • Google Patents. (2013). Preparation method of 3-aminomethyl oxetane and its organic acid salts. CN103304441A.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • Fustero, S., et al. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. PMC - NIH. [Link]

  • Clark, J. (2015). Reduction of nitriles. Chemguide. [Link]

  • JoVE. (n.d.). Video: Nitriles to Amines: LiAlH4 Reduction. Journal of Visualized Experiments. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 3-Aminomethyl-3-(3-bromophenyl)oxetane

Authored For: Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Metabolic Stability in Drug Candidacy In the intricate process of drug discovery, identifying a compound with p...

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Candidacy

In the intricate process of drug discovery, identifying a compound with potent biological activity is merely the first step. A candidate's ultimate success hinges on its pharmacokinetic profile, a key component of which is metabolic stability.[1][2] This property, the inherent resistance of a compound to biotransformation by metabolic enzymes, dictates its half-life, oral bioavailability, and potential for drug-drug interactions (DDIs).[3][4] A compound that is metabolized too rapidly will fail to achieve therapeutic concentrations, while one that is excessively stable might accumulate to toxic levels.[4] Therefore, a thorough in vitro assessment of metabolic stability is a cornerstone of lead optimization, enabling data-driven decisions to advance the most promising candidates.[5][6]

This guide provides an in-depth framework for assessing the metabolic stability of 3-Aminomethyl-3-(3-bromophenyl)oxetane , a novel chemical entity featuring several key structural motifs that influence its metabolic fate. We will compare its stability profile against rationally designed structural analogs to elucidate the contribution of each component.

The core structure of our target compound presents three key features for metabolic consideration:

  • A 3,3-disubstituted Oxetane Ring: This small, polar, sp³-rich motif is increasingly utilized in medicinal chemistry.[7] Its incorporation is often a strategic move to block metabolically labile sites, improve solubility, and enhance metabolic stability compared to isosteres like gem-dimethyl or carbonyl groups.[8][9] Studies have shown that the 3,3-disubstitution pattern is particularly robust.[8]

  • A Bromophenyl Group: As an aryl halide, this group's metabolic fate is primarily dictated by Cytochrome P450 (CYP) enzymes, which can catalyze oxidative dehalogenation or aromatic hydroxylation.[10] The presence and position of the halogen can significantly influence the rate of metabolism.

  • An Aminomethyl Group: Primary amines are potential sites for oxidative deamination by monoamine oxidases (MAOs) or N-dealkylation if further substituted, representing a potential metabolic liability.

This guide will detail the experimental workflows, present comparative data, and explain the scientific rationale behind each step, providing a comprehensive protocol for your own investigations.

Comparative Framework: Isolating Structural Contributions

To understand the metabolic properties of 3-Aminomethyl-3-(3-bromophenyl)oxetane (termed Compound of Interest ), we will compare it against two hypothetical structural analogs and two standard control compounds. This approach allows us to dissect the role of the oxetane ring and the bromo-substituent.

  • Analog A (Gem-Dimethyl Isostere): Replaces the oxetane ring with a gem-dimethyl group. This comparison will directly test the hypothesis that the oxetane ring provides superior metabolic stability.

  • Analog B (Des-Bromo Analog): Removes the bromine atom from the phenyl ring. This will evaluate the impact of the halogen on the rate of metabolism, particularly CYP-mediated oxidation.

  • Control Compounds: Verapamil (a high-clearance compound) and Diazepam (a low-clearance compound) will be used to validate the assay performance and provide a benchmark for classifying the stability of our test compounds.

Experimental Design: A Two-Pronged Approach to In Vitro Assessment

We will employ two complementary in vitro systems to build a comprehensive metabolic profile.

  • Liver Microsomal Stability Assay: This is a primary screen that utilizes subcellular fractions of the liver endoplasmic reticulum.[11] It is rich in Phase I enzymes, most notably the Cytochrome P450 (CYP) superfamily, which are responsible for the metabolism of over 90% of clinical drugs.[5][12] This assay is excellent for determining a compound's susceptibility to oxidative metabolism.[13]

  • Hepatocyte Stability Assay: This assay uses intact, metabolically active liver cells.[14] It is considered a "gold standard" in vitro model because it contains the full complement of Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as the necessary cofactors and transporters.[15][16] This provides a more holistic view of hepatic clearance, accounting for cell permeability and the interplay between different metabolic pathways.

Experimental Workflow Overview

The general workflow for both assays is conceptually similar, involving incubation of the test compound with the metabolic system, sampling at various time points, quenching the reaction, and quantifying the remaining parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][18][19]

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_cpd Prepare Compound & Control Stocks (in DMSO) pre_inc Pre-incubate System & Compound prep_cpd->pre_inc prep_sys Prepare Metabolic System (Microsomes or Hepatocytes) prep_sys->pre_inc prep_cofactor Prepare Cofactor Solution (NADPH) initiate Initiate Reaction (Add Cofactor) prep_cofactor->initiate pre_inc->initiate sampling Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction (Acetonitrile + Internal Standard) sampling->quench process Centrifuge & Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms data Data Analysis (Calculate t½ and CLint) lcms->data

Caption: General workflow for in vitro metabolic stability assays.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol is designed to assess Phase I metabolic liability. The disappearance of the parent compound over time is monitored to calculate the intrinsic clearance (CLint).

Materials:

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution.[20]

  • Test Compounds, Analogs, and Controls (10 mM stock in DMSO)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis.

  • 96-well incubation plates and collection plates.

Step-by-Step Methodology:

  • Preparation:

    • Thaw cryopreserved human liver microsomes on ice.[11]

    • Prepare a microsomal suspension in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. Keep on ice.

    • Prepare working solutions of test compounds and controls by diluting the 10 mM DMSO stocks. The final incubation concentration should be 1 µM, and the final DMSO concentration should not exceed 0.1% to avoid enzyme inhibition.

  • Incubation:

    • Add the microsomal suspension to the wells of a 96-well plate.

    • Add the test compound working solutions to the appropriate wells.

    • Include a negative control by substituting the NADPH solution with buffer. This accounts for non-enzymatic degradation.[20]

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[11]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[13] The final volume should be uniform across all wells (e.g., 200 µL).

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot (e.g., 25 µL) from each well to a collection plate.

    • Immediately terminate the reaction by adding a fixed volume of ice-cold acetonitrile containing the internal standard (e.g., 100 µL).[17][18] The 4:1 ratio of ACN to sample effectively precipitates proteins.

  • Sample Processing and Analysis:

    • Seal and vortex the collection plate, then centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration in each sample using a validated LC-MS/MS method.[19][21] The method should be optimized for the specific mass transitions of each compound and the internal standard.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[17]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This protocol provides a more physiologically relevant measure of metabolic stability, incorporating both Phase I and Phase II pathways, as well as cellular uptake.

Materials:

  • Plateable Cryopreserved Human Hepatocytes

  • Hepatocyte Plating and Incubation Media

  • Collagen-coated 96-well plates

  • Test Compounds, Analogs, and Controls (10 mM stock in DMSO)

  • Acetonitrile (ACN) with Internal Standard (IS)

Step-by-Step Methodology:

  • Cell Plating and Culture:

    • Thaw hepatocytes according to the supplier's protocol and determine cell viability.[15]

    • Seed the hepatocytes onto collagen-coated plates at a specified density (e.g., 0.5 x 10^6 viable cells/mL) and allow them to attach for several hours in a CO2 incubator at 37°C.[14]

    • After attachment, gently aspirate the plating medium and replace it with fresh, pre-warmed incubation medium.

  • Incubation:

    • Prepare working solutions of test compounds and controls in the incubation medium. The final concentration is typically 1 µM with a final DMSO concentration ≤ 0.1%.

    • Remove the medium from the hepatocyte plates and add the compound-containing medium to the appropriate wells.

    • Return the plate to the incubator (37°C, 5% CO2).

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the incubation medium from the wells.[14]

    • Immediately quench the metabolic activity by adding the sample to ice-cold acetonitrile with an internal standard in a collection plate.[16]

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal assay (centrifugation, supernatant transfer).

    • Analyze the remaining parent compound concentration via LC-MS/MS.[18]

  • Data Analysis:

    • The data analysis follows the same principles as the microsomal assay.

    • Plot the ln(% remaining) vs. time to determine the elimination rate constant (k).

    • Calculate the half-life (t½).

    • Calculate intrinsic clearance (CLint) in µL/min/10^6 cells using the formula: CLint = (0.693 / t½) / (cell density in millions of cells/mL) .

Results and Comparative Analysis

The following table presents representative data that might be obtained from these assays. The values are illustrative, designed to highlight the structure-metabolism relationships.

CompoundAssay TypeHalf-Life (t½, min)Intrinsic Clearance (CLint)Stability Classification
Compound of Interest HLM> 60< 11.5 µL/min/mgHigh
(3-Aminomethyl-3-(3-bromophenyl)oxetane)Hepatocytes> 120< 5.8 µL/min/10⁶ cellsHigh
Analog A (Gem-Dimethyl)HLM2527.7 µL/min/mgModerate
Hepatocytes4814.4 µL/min/10⁶ cellsModerate
Analog B (Des-Bromo)HLM5512.6 µL/min/mgHigh
Hepatocytes1106.3 µL/min/10⁶ cellsHigh
Verapamil (High-Clearance Control)HLM< 10> 69.3 µL/min/mgLow
Hepatocytes1838.5 µL/min/10⁶ cellsLow
Diazepam (Low-Clearance Control)HLM> 60< 11.5 µL/min/mgHigh
Hepatocytes> 120< 5.8 µL/min/10⁶ cellsHigh

Interpretation of Results:

  • Impact of the Oxetane Ring: The Compound of Interest shows significantly higher metabolic stability (longer t½, lower CLint) compared to Analog A in both HLM and hepatocyte assays. This strongly supports the hypothesis that the 3,3-disubstituted oxetane ring serves as an effective metabolic shield, likely by preventing CYP-mediated oxidation at the benzylic position, a common metabolic hotspot.[8][9] This aligns with literature suggesting that oxetanes can enhance metabolic stability.[22][23]

  • Impact of the Bromo-Substituent: The comparison between the Compound of Interest and Analog B (Des-Bromo) shows a modest difference. The slightly lower stability of the brominated compound could suggest it is a minor site for oxidative metabolism by CYPs. However, both are classified as highly stable, indicating that the bromophenyl group is not a major metabolic liability in this structural context.

  • Overall Stability Profile: The Compound of Interest demonstrates high metabolic stability, comparable to the low-clearance control, Diazepam. The stability holds in both the isolated Phase I system (microsomes) and the more complete cellular system (hepatocytes), suggesting it is not readily metabolized by either Phase I or Phase II enzymes.

Potential Metabolic Pathways

While our stability assay quantifies the rate of metabolism, identifying the products requires metabolite identification studies. Based on the compound's structure, we can hypothesize several potential, albeit minor, metabolic pathways.

Note: The DOT script above requires valid image URLs for chemical structures to render correctly. Placeholder URLs are used.

Caption: Potential metabolic pathways for 3-Aminomethyl-3-(3-bromophenyl)oxetane.

  • Aromatic Hydroxylation: CYP enzymes could oxidize the bromophenyl ring, typically at positions ortho or para to the existing substituents.[10]

  • N-Acetylation: The primary amine could undergo Phase II conjugation, such as acetylation by N-acetyltransferases (NATs).

  • Oxetane Ring Opening: While 3,3-disubstituted oxetanes are generally stable, hydrolysis to form a diol is a theoretical possibility, though likely a very minor pathway.[9]

Conclusion

This comprehensive guide outlines a robust, data-driven approach to assessing the metabolic stability of 3-Aminomethyl-3-(3-bromophenyl)oxetane. Through direct comparison with structural analogs and the use of complementary in vitro assays, we can conclude that the compound possesses high metabolic stability. The key structural feature responsible for this favorable property is the 3,3-disubstituted oxetane ring, which effectively shields the molecule from extensive metabolic clearance. This high stability is a desirable characteristic for a drug candidate, suggesting a potentially favorable pharmacokinetic profile with a longer half-life in vivo. These findings provide a strong rationale for advancing this compound to further preclinical studies.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • IntechOpen. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • PharmaBlock. (n.d.). Oxetanes in Drug Discovery.
  • JOVE. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • National Center for Biotechnology Information. (n.d.). Oxetanes in Drug Discovery Campaigns - PMC.
  • Longdom Publishing. (n.d.). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy.
  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Evotec. (n.d.). Hepatocyte Stability | Cyprotex ADME-Tox Solutions.
  • Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes.
  • PubMed. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges.
  • Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides.
  • ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2021, November 26). Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC.
  • BD. (2012, February 23). Protocols Using Plateable Human Hepatocytes in ADME Assays.
  • Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?.
  • Study.com. (n.d.). Aryl Halide | Structure, Reactions & Uses - Lesson.
  • National Center for Biotechnology Information. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC.
  • National Center for Biotechnology Information. (n.d.). Biochemistry, Cytochrome P450 - StatPearls.
  • AxisPharm. (2022, October 7). The role of CYP450 in drug metabolism.
  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS.
  • Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes.
  • Scientific Research Publishing. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings.
  • Domainex. (n.d.). Hepatocyte Stability Assay.
  • Creative Biolabs. (n.d.). Metabolic Stability Assay.
  • ResearchGate. (2025, August 9). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges | Request PDF.
  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism.

Sources

Comparative

A Comprehensive Guide to the Cross-Reactivity Profiling of 3-Aminomethyl-3-(3-bromophenyl)oxetane: A Hypothetical Case Study for a Novel CNS Drug Candidate

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is establishing a compound's selectivity profile. A lack of selectivity can lead to off-target effects, toxicity, and ultimately, clinical failure. This guide provides an in-depth, technical framework for the cross-reactivity profiling of a novel compound, 3-Aminomethyl-3-(3-bromophenyl)oxetane , using established and robust methodologies. While this specific molecule is presented as a hypothetical case study, the principles and experimental workflows are universally applicable to the characterization of new central nervous system (CNS)-active compounds.

The structure of 3-Aminomethyl-3-(3-bromophenyl)oxetane, with its aminomethyl group, a common pharmacophore in CNS drugs, and a lipophilic bromophenyl ring attached to a 3,3-disubstituted oxetane core, suggests a potential interaction with monoamine transporters. The oxetane ring itself is a fascinating structural motif that has gained significant traction in medicinal chemistry.[1][2] Its incorporation can favorably modulate physicochemical properties such as solubility and metabolic stability, while also reducing off-target liabilities like hERG channel binding.[3][4] The three-dimensional nature of the oxetane ring can also lead to improved target selectivity.[2]

Predicted Biological Target and Rationale

Based on the structural features of 3-Aminomethyl-3-(3-bromophenyl)oxetane, it is hypothesized to be a monoamine reuptake inhibitor.[5] The core scaffold bears resemblance to known inhibitors of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a cornerstone of treatment for numerous psychiatric disorders, including depression and anxiety.[6][7]

The primary objective of this profiling guide is to delineate a strategy to confirm this hypothesis and, more importantly, to quantify the compound's affinity for each of these transporters, thereby establishing its selectivity profile. A compound may be a selective serotonin reuptake inhibitor (SSRI), a serotonin-norepinephrine reuptake inhibitor (SNRI), or a triple reuptake inhibitor (TRI), each with distinct therapeutic implications and side-effect profiles.[8][9]

Comprehensive Cross-Reactivity Profiling Strategy

A multi-tiered approach, beginning with in-vitro screening and progressing to more complex in-vivo models, is essential for a thorough understanding of a compound's cross-reactivity. This strategy ensures that resources are used efficiently, with broader, less expensive assays preceding more focused and resource-intensive studies.

G cluster_0 In-Vitro Profiling cluster_1 In-Vivo Profiling Primary Target Engagement Primary Target Engagement Secondary Target Screening Secondary Target Screening Primary Target Engagement->Secondary Target Screening Functional Assays Functional Assays Secondary Target Screening->Functional Assays Pharmacokinetics Pharmacokinetics Target Occupancy Target Occupancy Pharmacokinetics->Target Occupancy Behavioral Models Behavioral Models Target Occupancy->Behavioral Models In-Vitro Profiling In-Vitro Profiling In-Vivo Profiling In-Vivo Profiling In-Vitro Profiling->In-Vivo Profiling Proceed if promising selectivity and potency

Caption: A tiered strategy for cross-reactivity profiling.

In-Vitro Cross-Reactivity Profiling

In-vitro assays provide a controlled environment to assess the direct interaction of a compound with its potential targets.[10] They are high-throughput and cost-effective, making them ideal for initial screening.

Primary Target Engagement: Monoamine Transporter Binding Assays

The first step is to determine the binding affinity of 3-Aminomethyl-3-(3-bromophenyl)oxetane for the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters. Radioligand binding assays are the gold standard for this purpose.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Cell membranes expressing the recombinant human transporters (hSERT, hNET, or hDAT) are prepared from stably transfected cell lines (e.g., HEK293).

  • Assay Buffer: A suitable buffer is prepared to maintain physiological pH and ionic strength.

  • Radioligand: A specific radioligand for each transporter is selected (e.g., [³H]citalopram for hSERT, [³H]nisoxetine for hNET, and [³H]WIN 35,428 for hDAT).

  • Incubation: The cell membranes, radioligand, and varying concentrations of the test compound (3-Aminomethyl-3-(3-bromophenyl)oxetane) are incubated together to allow for competitive binding.

  • Separation of Bound and Free Ligand: The mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Rationale for Experimental Choices:

  • Recombinant Human Transporters: Using human transporters ensures the clinical relevance of the data.

  • Specific Radioligands: The choice of radioligands with high affinity and selectivity for their respective transporters is crucial for accurate results.

  • Competitive Binding Format: This format allows for the determination of the affinity of an unlabeled compound by its ability to displace a labeled one.

Secondary Target Screening: Broad Panel Profiling

To identify potential off-target interactions, 3-Aminomethyl-3-(3-bromophenyl)oxetane should be screened against a broad panel of receptors, ion channels, and enzymes. Commercial services (e.g., Eurofins SafetyScreen, CEREP) offer comprehensive panels that cover a wide range of biologically relevant targets. This is a critical step in identifying potential liabilities early in the drug discovery process.

Data Presentation: In-Vitro Binding Affinities

The results of the in-vitro binding assays should be summarized in a clear and concise table.

TargetRadioligandKi (nM) of 3-Aminomethyl-3-(3-bromophenyl)oxetaneKi (nM) of Reference CompoundReference Compound
hSERT[³H]CitalopramExperimental Value1.2Citalopram
hNET[³H]NisoxetineExperimental Value0.8Nisoxetine
hDAT[³H]WIN 35,428Experimental Value15GBR 12909

Note: Experimental values are hypothetical and would be determined through the described assays.

In-Vivo Cross-Reactivity Profiling

While in-vitro assays are informative, they do not fully recapitulate the complexity of a living organism.[10] In-vivo studies are therefore necessary to confirm the in-vitro findings and to assess the functional consequences of target engagement.

Neurotransmitter Level Assessment via Microdialysis

Microdialysis in freely moving rats is a powerful technique to measure the extracellular levels of neurotransmitters in specific brain regions following the administration of a test compound. This provides a direct measure of the compound's effect on monoamine reuptake in a physiological setting.

Experimental Protocol: In-Vivo Microdialysis

  • Surgical Implantation: A microdialysis probe is surgically implanted into a brain region rich in monoaminergic terminals, such as the prefrontal cortex or striatum of a rat.

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of 3-Aminomethyl-3-(3-bromophenyl)oxetane.

  • Neurotransmitter Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: The changes in neurotransmitter levels over time are plotted and analyzed to determine the magnitude and duration of the compound's effect.

G Drug Administration Drug Administration Microdialysis Probe in Brain Microdialysis Probe in Brain Drug Administration->Microdialysis Probe in Brain Systemic or local Collection of Dialysate Collection of Dialysate Microdialysis Probe in Brain->Collection of Dialysate HPLC-ED Analysis HPLC-ED Analysis Collection of Dialysate->HPLC-ED Analysis Quantification of neurotransmitters Pharmacodynamic Profile Pharmacodynamic Profile HPLC-ED Analysis->Pharmacodynamic Profile

Caption: Workflow for in-vivo microdialysis.

Rationale for Experimental Choices:

  • Freely Moving Animals: This reduces the confounding effects of stress and anesthesia on neurotransmitter levels.

  • Specific Brain Regions: Targeting relevant brain regions allows for the assessment of the compound's effects in circuits implicated in mood and cognition.

  • HPLC-ED: This is a highly sensitive and specific method for the simultaneous measurement of multiple monoamines.

Comparative Analysis with Alternative Compounds

To put the cross-reactivity profile of 3-Aminomethyl-3-(3-bromophenyl)oxetane into perspective, it is essential to compare it with established monoamine reuptake inhibitors.

Data Presentation: Selectivity Ratios

Selectivity can be expressed as the ratio of the Ki values for different transporters.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)NET/SERT Selectivity RatioDAT/SERT Selectivity Ratio
3-Aminomethyl-3-(3-bromophenyl)oxetaneEVEVEVCalculatedCalculated
Fluoxetine (SSRI)1.015010001501000
Duloxetine (SNRI)0.852006.25250
Bupropion (NDRI)5000200500.040.01

EV = Experimental Value (hypothetical)

This comparative table allows for a clear visualization of the compound's selectivity profile relative to drugs with known mechanisms of action. For instance, a high NET/SERT ratio would indicate selectivity for SERT over NET.

Conclusion

The comprehensive cross-reactivity profiling of a novel CNS drug candidate like 3-Aminomethyl-3-(3-bromophenyl)oxetane is a critical and indispensable part of the drug discovery process. By employing a systematic approach that combines in-vitro binding and functional assays with in-vivo target engagement studies, researchers can build a detailed picture of a compound's selectivity and potential off-target liabilities. The incorporation of the oxetane moiety offers the potential for improved drug-like properties, and a thorough understanding of its impact on the selectivity profile is paramount.[11] This guide provides a robust framework for such an investigation, emphasizing the importance of experimental rigor and logical progression from in-vitro to in-vivo models. The data generated from these studies are essential for making informed decisions about the continued development of a compound and for ultimately ensuring the safety and efficacy of new medicines.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]

  • Bull, J. A., & Croft, R. A. (2018). Synthesis of 3-amino-3-aryloxetanes via photoredox/nickel cross-coupling catalysis. Organic letters, 20(15), 4591-4595. [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kuki, A. (2012). Application of the oxetane motif in the design of a potent and selective 5-lipoxygenase activating protein (FLAP) inhibitor. Journal of medicinal chemistry, 55(7), 3414-3426. [Link]

  • Millan, M. J. (2006). Multi-target strategies for the improved treatment of depressive states: concept, progress and perspective. Molecular psychiatry, 11(2), 145-187. [Link]

  • Roth, B. L., Sheffler, D. J., & Kroeze, W. K. (2004). Magic shotguns versus magic bullets: selectively non-selective drugs for mood disorders and schizophrenia. Nature reviews Drug discovery, 3(4), 353-359. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). The oxetane motif in drug discovery. Chemical reviews, 114(17), 8257-8322. [Link]

  • Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug discovery today, 10(21), 1421-1433. [Link]

  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408. [Link]

  • Showell, G. A. (2006). The role of the oxetane ring in drug design. Drug discovery today, 11(11-12), 527-535. [Link]

  • Watson, C. J., & Justice, J. B. (1995). In vivo microdialysis for the study of psychostimulant drugs. NIDA research monograph, 152, 245-276. [Link]

  • Bymaster, F. P., Zhang, W., Carter, P. A., Shaw, J., Chernet, E., Phebus, L., ... & Perry, K. W. (2002). Fluoxetine, but not other selective serotonin uptake inhibitors, increases norepinephrine and dopamine extracellular levels in prefrontal cortex. Psychopharmacology, 160(4), 353-361. [Link]

  • Stahl, S. M., Grady, M. M., Moret, C., & Briley, M. (2005). SNRIs: their pharmacology, clinical efficacy, and tolerability in comparison with other classes of antidepressants. CNS spectrums, 10(9), 732-747. [Link]

  • Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Loland, C. J., ... & Gether, U. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585-640. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591. [Link]

  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature Reviews Neuroscience, 4(1), 13-25. [Link]

  • Owens, M. J., Morgan, W. N., Plott, S. J., & Nemeroff, C. B. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305-1322. [Link]

  • Belmaker, R. H., & Agam, G. (2008). Major depressive disorder. New England Journal of Medicine, 358(1), 55-68. [Link]

  • Gobbi, G., & Blier, P. (2005). The role of 5-HT1A receptors in the pathophysiology of depression and in the action of antidepressants. Journal of psychopharmacology, 19(5), 484-491. [Link]

  • Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British journal of pharmacology, 151(6), 737-748. [Link]

  • Richelson, E. (2001). Pharmacology of antidepressants. Mayo Clinic Proceedings, 76(5), 511-527. [Link]

  • Frazer, A., & Benmansour, S. (2002). Delayed pharmacological effects of antidepressants. Molecular psychiatry, 7(S1), S23-S28. [Link]

  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European journal of pharmacology, 340(2-3), 249-258. [Link]

Sources

Validation

Confirming the Mechanism of Action of 3-Aminomethyl-3-(3-bromophenyl)oxetane: A Comparative Guide to Monoamine Transporter Inhibition

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Therapeutic Potential of a Novel Oxetane Scaffold The oxetane motif has emerged as a valuable scaffold in modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Oxetane Scaffold

The oxetane motif has emerged as a valuable scaffold in modern medicinal chemistry, prized for its ability to confer desirable physicochemical properties such as improved solubility and metabolic stability.[1] The compound 3-Aminomethyl-3-(3-bromophenyl)oxetane represents a novel chemical entity with a structure suggestive of potential central nervous system (CNS) activity. The presence of a phenyl ring and an aminomethyl group, common pharmacophoric elements in CNS-active agents, strongly suggests a potential interaction with monoamine transporters—critical proteins that regulate neurotransmitter signaling.[2]

This guide provides a comprehensive experimental framework for confirming the hypothesized mechanism of action of 3-Aminomethyl-3-(3-bromophenyl)oxetane as a monoamine reuptake inhibitor. We will outline a direct comparison with well-characterized inhibitors of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This comparative approach, grounded in established experimental protocols, will enable a thorough elucidation of the compound's potency and selectivity profile.

The Monoamine Transporter Family: Key Targets in Neuropharmacology

Monoamine transporters are integral membrane proteins that control the duration and intensity of neurotransmission by re-uptaking serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft into the presynaptic neuron.[3] Their crucial role in regulating mood, cognition, and behavior has made them primary targets for the treatment of a wide range of psychiatric and neurological disorders.[4]

Inhibitors of these transporters are broadly classified based on their selectivity:

  • Selective Serotonin Reuptake Inhibitors (SSRIs): These agents, such as fluoxetine and sertraline, primarily block the reuptake of serotonin and are widely used as antidepressants.[5][6]

  • Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs): Bupropion is a well-known example that inhibits the reuptake of both norepinephrine and dopamine.[7][8]

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): This class, which includes drugs like venlafaxine and atomoxetine, inhibits the reuptake of both serotonin and norepinephrine.[9]

The therapeutic effects and side-effect profiles of these drugs are largely determined by their relative affinities for the different monoamine transporters. Therefore, a precise understanding of a new compound's interaction with SERT, NET, and DAT is paramount for predicting its potential therapeutic applications and liabilities.

Comparative Analysis: Benchmarking Against Established Inhibitors

To ascertain the mechanism of action of 3-Aminomethyl-3-(3-bromophenyl)oxetane, a direct comparison with a panel of well-characterized monoamine reuptake inhibitors is essential. The following compounds are proposed as suitable comparators due to their distinct selectivity profiles:

  • Fluoxetine (SSRI): Highly selective for SERT.

  • Sertraline (SSRI): Primarily a SERT inhibitor with some affinity for DAT.[10]

  • Bupropion (NDRI): A dual inhibitor of NET and DAT.

  • Atomoxetine (SNRI): A selective NET inhibitor that also shows significant SERT occupancy at clinical doses.[9]

The following table summarizes the reported binding affinities (Ki in nM) of these comparator compounds for the human monoamine transporters. A lower Ki value indicates a higher binding affinity.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Primary Mechanism
Fluoxetine16604180SSRI
Sertraline0.15–3.3[10]420–925[10]22–315[10]SSRI (with DAT activity)
Bupropion45,000[7]1,400[7]2,800[7]NDRI
Atomoxetine99[9]31[9]-SNRI (NET selective)

Table 1: Binding affinities (Ki) of selected monoamine reuptake inhibitors for human SERT, NET, and DAT.

Experimental Workflow for Mechanism of Action Confirmation

To experimentally determine the binding affinity and functional inhibitory potency of 3-Aminomethyl-3-(3-bromophenyl)oxetane at the monoamine transporters, a two-tiered approach is recommended:

  • Radioligand Binding Assays: To determine the direct binding affinity (Ki) of the compound for SERT, NET, and DAT.

  • Neurotransmitter Uptake Inhibition Assays: To measure the functional potency (IC50) of the compound in inhibiting the transport of serotonin, norepinephrine, and dopamine into cells.

The following diagram illustrates the overall experimental workflow:

Caption: Experimental workflow for MOA confirmation.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assays

This protocol determines the affinity of a test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to that transporter.

Objective: To determine the Ki of 3-Aminomethyl-3-(3-bromophenyl)oxetane for hSERT, hNET, and hDAT.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radioligands:

    • For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55

    • For NET: [³H]-Nisoxetine or [¹²⁵I]-RTI-121

    • For DAT: [³H]-WIN 35,428 or [¹²⁵I]-RTI-121

  • Test Compound: 3-Aminomethyl-3-(3-bromophenyl)oxetane

  • Comparator Compounds: Fluoxetine, Sertraline, Bupropion, Atomoxetine

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Non-specific binding control: A high concentration of a known inhibitor (e.g., 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT, 10 µM GBR12909 for DAT).

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Plate Setup: Prepare a 96-well plate with each well containing the assay buffer.

  • Compound Addition: Add increasing concentrations of the test compound or comparator compounds to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + non-specific binding control).

  • Membrane Addition: Add the cell membrane preparation to each well.

  • Radioligand Addition: Add the appropriate radioligand to each well at a concentration near its Kd.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand binding assay workflow.

Protocol 2: Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Objective: To determine the IC50 of 3-Aminomethyl-3-(3-bromophenyl)oxetane for the inhibition of 5-HT, NE, and DA uptake.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT, plated in 96-well plates.

  • Radiolabeled neurotransmitters: [³H]-Serotonin, [³H]-Norepinephrine, [³H]-Dopamine.

  • Test Compound: 3-Aminomethyl-3-(3-bromophenyl)oxetane

  • Comparator Compounds: Fluoxetine, Sertraline, Bupropion, Atomoxetine

  • Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer

  • Wash Buffer: Ice-cold uptake buffer

  • Lysis Buffer: e.g., 1% SDS

  • 96-well microplates

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing the transporter of interest into 96-well plates and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with increasing concentrations of the test compound or comparator compounds for a short period (e.g., 10-20 minutes). Include wells for control uptake (no inhibitor) and non-specific uptake (a known potent inhibitor).

  • Initiate Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Terminate Uptake: Rapidly wash the cells with ice-cold wash buffer to stop the uptake process and remove extracellular radiolabel.

  • Cell Lysis: Lyse the cells with lysis buffer to release the intracellular radiolabeled neurotransmitter.

  • Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Plot the percentage of specific uptake against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of the inhibitor that reduces the specific uptake by 50%) using non-linear regression analysis.

Caption: Neurotransmitter uptake assay workflow.

Interpreting the Results: A Comparative Framework

The experimental data obtained from these assays will allow for a comprehensive characterization of the pharmacological profile of 3-Aminomethyl-3-(3-bromophenyl)oxetane.

Expected Outcomes and Interpretations:

  • High affinity for SERT (low Ki) and potent inhibition of 5-HT uptake (low IC50), with significantly lower affinity/potency for NET and DAT: This profile would classify the compound as an SSRI, similar to fluoxetine and sertraline.

  • High affinity for both NET and DAT and potent inhibition of both NE and DA uptake, with low affinity/potency for SERT: This would indicate an NDRI mechanism, akin to bupropion.

  • High affinity for both SERT and NET and potent inhibition of both 5-HT and NE uptake: This would suggest an SNRI profile. Further analysis of the SERT/NET selectivity ratio would be crucial.

  • High affinity and potent inhibition at all three transporters: This would characterize the compound as a triple reuptake inhibitor (TRI).

  • Low affinity and potency at all three transporters: This would suggest that the compound's primary mechanism of action lies elsewhere, and further target screening would be necessary.

References

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Sertraline. Wikipedia. [Link]

  • Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Norepinephrine transporter inhibitors and their therapeutic potential. PubMed Central. [Link]

  • Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. PubMed Central. [Link]

  • Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. PubMed Central. [Link]

  • Selective Serotonin Reuptake Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. PubMed Central. [Link]

  • Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. PubMed. [Link]

  • Mechanisms of dopamine transporter regulation in normal and disease states. PubMed Central. [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. [Link]

  • Oxetanes in Drug Discovery Campaigns. PubMed Central. [Link]

  • Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. ResearchGate. [Link]

  • Fluoxetine. Wikipedia. [Link]

  • Dopamine reuptake inhibitor. Wikipedia. [Link]

  • What are NET inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects. PubMed. [Link]

  • Bupropion. Wikipedia. [Link]

  • Fluoxetine (Prozac) binding to serotonin transporter is modulated by chloride and conformational changes. PubMed. [Link]

  • Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Neuroscience. [Link]

  • Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. PubMed Central. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers. [Link]

  • Sertraline Pathway, Pharmacokinetics. ClinPGx. [Link]

  • 2-Minute Neuroscience: Selective Serotonin Reuptake Inhibitors (SSRIs). YouTube. [Link]

  • Fluoxetine Pathway, Pharmacokinetics. ClinPGx. [Link]

  • PharmGKB summary: sertraline pathway, pharmacokinetics. PubMed Central. [Link]

  • Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. PubMed. [Link]

  • Norepinephrine transporter inhibitor mechanism of action. In the sinus.... ResearchGate. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. PubMed Central. [Link]

  • Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. PubMed Central. [Link]

  • Why is Bupropion named a stimulant if it's binding affinity for NET (Noradrenaline sites) is.... Quora. [Link]

  • Selective serotonin reuptake inhibitors (SSRIs). Mayo Clinic. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]

  • Monoamine transporter. Wikipedia. [Link]

  • Norepinephrine transporter – Knowledge and References. Taylor & Francis. [https://www.taylorfrancis.com/topics/medicine-and-dentistry/norepinephrine-transporter-e1a1b1c1d1e1f1g1h1i1j1k1l1m1n1o1p1q1r1s1t1u1v1w1x1y1z1a2b2c2d2e2f2g2h2i2j2k2l2m2n2o2p2q2r2s2t2u2v2w2x2y2z3a3b3c3d3e3f3g3h3i3j3k3l3m3n3o3p3q3r3s3t3u3v3w3x3y3z4a4b4c4d4e4f4g4h4i4j4k4l4m4n4o4p4q4r4s4t4u4v4w4x4y4z5a5b5c5d5e5f5g5h5i5j5k5l5m5n5o5p5q5r5s5t5u5v5w5x5y5z6a6b6c6d6e6f6g6h6i6j6k6l6m6n6o6p6q6r6s6t6u6v6w6x6y6z7a7b7c7d7e7f7g7h7i7j7k7l7m7n7o7p7q7r7s7t7u7v7w7x7y7z8a8b8c8d8e8f8g8h8i8j8k8l8m8n8o8p8q8r8s8t8u8v8w8x8y8z9a9b9c9d9e9f9g9h9i9j9k9l9m9n9o9p9q9r9s9t9u9v9w9x9y9z10a10b10c10d10e10f10g10h10i10j10k10l10m10n10o10p10q10r10s10t10u10v10w10x10y10z11a11b11c11d11e11f11g11h11i11j11k11l11m11n11o11p11q11r11s11t11u11v11w11x11y11z12a12b12c12d12e12f12g12h12i12j12k12l12m12n12o12p12q12r12s12t12u12v12w12x12y12z13a13b13c13d13e13f13g13h13i13j13k13l13m13n13o13p13q13r13s13t13u13v13w13x13y13z14a14b14c14d14e14f14g14h14i14j14k14l14m14n14o14p14q14r14s14t14u14v14w14x14y14z15a15b15c15d15e15f15g15h15i15j15k15l15m15n15o15p15q15r15s15t15u15v15w15x15y15z16a16b16c16d16e16f16g16h16i16j16k16l16m16n16o16p16q16r16s16t16u16v16w16x16y16z17a17b17c17d17e17f17g17h17i17j17k17l17m17n17o17p17q17r17s17t17u17v17w17x17y17z18a18b18c18d18e18f18g18h18i18j18k18l18m18n18o18p18q18r18s18t18u18v18w18x18y18z19a19b19c19d19e19f19g19h19i19j19k19l19m19n19o19p19q19r19s19t19u19v19w19x19y19z20a20b20c20d20e20f20g20h20i20j20k20l20m20n20o20p20q20r20s20t20u20v20w20x20y20z21a21b21c21d21e21f21g21h21i21j21k21l21m21n21o21p21q21r21s21t21u21v21w21x21y21z22a22b22c22d22e22f22g22h22i22j22k22l22m22n22o22p22q22r22s22t22u22v22w22x22y22z23a23b23c23d23e23f23g23h23i23j23k23l23m23n23o23p23q23r23s23t23u23v23w23x23y23z24a24b24c24d24e24f24g24h24i24j24k24l24m24n24o24p24q24r24s24t24u24v24w24x24y24z25a25b25c25d25e25f25g25h25i25j25k25l25m25n25o25p25q25r25s25t25u25v25w25x25y25z26a26b26c26d26e26f26g26h26i26j26k26l26m26n26o26p26q26r26s26t26u26v26w26x26y26z27a27b27c27d27e27f27g27h27i27j27k27l27m27n27o27p27q27r27s27t27u27v27w27x27y27z28a28b28c28d28e28f28g28h28i28j28k28l28m28n28o28p28q28r28s28t28u28v28w28x28y28z29a29b29c29d29e29f29g29h29i29j29k29l29m29n29o29p29q29r29s29t29u29v29w29x29y29z30a30b30c30d30e30f30g30h30i30j30k30l30m30n30o30p30q30r30s30t30u30v30w30x30y30z31a31b31c31d31e31f31g31h31i31j31k31l31m31n31o31p31q31r31s31t31u31v31w31x31y31z32a32b32c32d32e32f32g32h32i32j32k32l32m32n32o32p32q32r32s32t32u32v32w32x32y32z33a33b33c33d33e33f33g33h33i33j33k33l33m33n33o33p33q33r33s33t33u33v33w33x33y33z34a34b34c34d34e34f34g34h34i34j34k34l34m34n34o34p34q34r34s34t34u34v34w34x34y34z35a35b35c35d35e35f35g35h35i35j35k35l35m35n35o35p35q35r35s35t35u35v35w35x35y35z36a36b36c36d36e36f36g36h36i36j36k36l36m36n36o36p36q36r36s36t36u36v36w36x36y36z37a37b37c37d37e37f37g37h37i37j37k37l37m37n37o37p37q37r37s37t37u37v37w37x37y37z38a38b38c38d38e38f38g38h38i38j38k38l38m38n38o38p38q38r38s38t38u38v38w38x38y38z39a39b39c39d39e39f39g39h39i39j39k39l39m39n39o39p39q39r39s39t39u39v39w39x39y39z40a40b40c40d40e40f40g40h40i40j40k40l40m40n40o40p40q40r40s40t40u40v40w40x40y40z41a41b41c41d41e41f41g41h41i41j41k41l41m41n41o41p41q41r41s41t41u41v41w41x41y41z42a42b42c42d42e42f42g42h42i42j42k42l42m42n42o42p42q42r42s42t42u42v42w42x42y42z43a43b43c43d43e43f43g43h43i43j43k43l43m43n43o43p43q43r43s43t43u43v43w43x43y43z44a44b44c44d44e44f44g44h44i44j44k44l44m44n44o44p44q44r44s44t44u44v44w44x44y44z45a45b45c45d45e45f45g45h45i45j45k45l45m45n45o45p45q45r45s45t45u45v45w45x45y45z46a46b46c46d46e46f46g46h46i46j46k46l46m46n46o46p46q46r46s46t46u46v46w46x46y46z47a47b47c47d47e47f47g47h47i47j47k47l47m47n47o47p47q47r47s47t47u47v47w47x47y47z48a48b48c48d48e48f48g48h48i48j48k48l48m48n48o48p48q48r48s48t48u48v48w48x48y48z49a49b49c49d49e49f49g49h49i49j49k49l49m49n49o49p49q49r49s49t49u49v49w49x49y49z50a50b50c50d50e50f50g50h50i50j50k50l50m50n50o50p50q50r50s50t50u50v50w50x50y50z51a51b51c51d51e51f51g51h51i51j51k51l51m51n51o51p51q51r51s51t51u51v51w51x51y51z52a52b52c52d52e52f52g52h52i52j52k52l52m52n52o52p52q52r52s52t52u52v52w52x52y52z53a53b53c53d53e53f53g53h53i53j53k53l53m53n53o53p53q53r53s53t53u53v53w53x53y53z54a54b54c54d54e54f54g54h54i54j54k54l54m54n54o54p54q54r54s54t54u54v54w54x54y54z55a55b55c55d55e55f55g55h55i55j55k55l55m55n55o55p55q55r55s55t55u55v55w55x55y55z56a56b56c56d56e56f56g56h56i56j56k56l56m56n56o56p56q56r56s56t56u56v56w56x56y56z57a57b57c57d57e57f57g57h57i57j57k57l57m57n57o57p57q57r57s57t57u57v57w57x57y57z58a58b58c58d58e58f58g58h58i58j58k58l58m58n58o58p58q58r58s58t58u58v58w58x58y58z59a59b59c59d59e59f59g59h59i59j59k59l59m59n59o59p59q59r59s59t59u59v59w59x59y59z60a60b60c60d60e60f60g60h60i60j60k60l60m60n60o60p60q60r60s60t60u60v60w60x60y60z61a61b61c61d61e61f61g61h61i61j61k61l61m61n61o61p61q61r61s61t61u61v61w61x61y61z62a62b62c62d62e62f62g62h62i62j62k62l62m62n62o62p62q62r62s62t62u62v62w62x62y62z63a63b63c63d63e63f63g63h63i63j63k63l63m63n63o63p63q63r63s63t63u63v63w63x63y63z64a64b64c64d64e64f64g64h64i64j64k64l64m64n64o64p64q64r64s64t64u64v64w64x64y64z65a65b65c65d65e65f65g65h65i65j65k65l65m65n65o65p65q65r65s65t65u65v65w65x65y65z66a66b66c66d66e66f66g66h66i66j66k66l66m66n66o66p66q66r66s66t66u66v66w66x66y66z67a67b67c67d67e67f67g67h67i67j67k67l67m67n67o67p67q67r67s67t67u67v67w67x67y67z68a68b68c68d68e68f68g68h68i68j68k68l68m68n68o68p68q68r68s68t68u68v68w68x68y68z69a69b69c69d69e69f69g69h69i69j69k69l69m69n69o69p69q69r69s69t69u69v69w69x69y69z70a70b70c70d70e70f70g70h70i70j70k70l70m70n70o70p70q70r70s70t70u70v70w70x70y70z71a71b71c71d71e71f71g71h71i71j71k71l71m71n71o71p71q71r71s71t71u71v71w71x71y71z72a72b72c72d72e72f72g72h72i72j72k72l72m72n72o72p72q72r72s72t72u72v72w72x72y72z73a73b73c73d73e73f73g73h73i73j73k73l73m73n73o73p73q73r73s73t73u73v73w73x73y73z74a74b74c74d74e74f74g74h74i74j74k74l74m74n74o74p74q74r74s74t74u74v74w74x74y74z75a75b75c75d75e75f75g75h75i75j75k75l75m75n75o75p75q75r75s75t75u75v75w75x75y75z76a76b76c76d76e76f76g76h76i76j76k76l76m76n76o76p76q76r76s76t76u76v76w76x76y76z77a77b77c77d77e77f77g77h77i77j77k77l77m77n77o77p77q77r77s77t77u77v77w77x77y77z78a78b78c78d78e78f78g78h78i78j78k78l78m78n78o78p78q78r78s78t78u78v78w78x78y78z79a79b79c79d79e79f79g79h79i79j79k79l79m79n79o79p79q79r79s79t79u79v79w79x79y79z80a80b80c80d80e80f80g80h80i80j80k80l80m80n80o80p80q80r80s80t80u80v80w80x80y80z81a81b81c81d81e81f81g81h81i81j81k81l81m81n81o81p81q81r81s81t81u81v81w81x81y81z82a82b82c82d82e82f82g82h82i82j82k82l82m82n82o82p82q82r82s82t82u82v82w82x82y82z83a83b83c83d83e83f83g83h83i83j83k83l83m83n83o83p83q83r83s83t83u83v83w83x83y83z84a84b84c84d84e84f84g84h84i84j84k84l84m84n84o84p84q84r84s84t84u84v84w84x84y84z85a85b85c85d85e85f85g85h85i85j85k85l85m85n85o85p85q85r85s85t85u85v85w85x85y85z86a86b86c86d86e86f86g86h86i86j86k86l86m86n86o86p86q86r86s86t86u86v86w86x86y86z87a87b87c87d87e87f87g87h87i87j87k87l87m87n87o87p87q87r87s87t87u87v87w87x87y87z88a88b88c88d88e88f88g88h88i88j88k88l88m88n88o88p88q88r88s88t88u88v88w88x88y88z89a89b89c89d89e89f89g89h89i89j89k89l89m89n89o89p89q89r89s89t89u89v89w89x89y89z90a90b90c90d90e90f90g90h90i90j90k90l90m90n90o90p90q90r90s90t90u90v90w90x90y90z91a91b91c91d91e91f91g91h91i91j91k91l91m91n91o91p91q91r91s91t91u91v91w91x91y91z92a92b92c92d92e92f92g92h92i92j92k92l92m92n92o92p92q92r92s92t92u92v92w92x92y92z93a93b93c93d93e93f93g93h93i93j93k93l93m93n93o93p93q93r93s93t93u93v93w93x93y93z94a94b94c94d94e94f94g94h94i94j94k94l94m94n94o94p94q94r94s94t94u94v94w94x94y94z95a95b95c95d95e95f95g95h95i95j95k95l95m95n95o95p95q95r95s95t95u95v95w95x95y95z96a96b96c96d96e96f96g96h96i96j96k96l96m96n96o96p96q96r96s96t96u96v96w96x96y96z97a97b97c97d97e97f97g97h97i97j97k97l97m97n97o97p97q97r97s97t97u97v97w97x97y97z98a98b98c98d98e98f98g98h98i98j98k98l98m98n98o98p98q98r98s98t98u98v98w98x98y98z99a99b99c99d99e99f99g99h99i99j99k99l99m99n99o99p99q99r99s99t99u99v99w99x99y99z100a100b100c100d100e100f100g100h100i100j100k100l100m100n100o100p100q100r100s100t100u100v100w100x100y100z101a101b101c101d101e101f101g101h101i101j101k101l101m101n101o101p101q101r101s101t101u101v101w101x101y101z102a102b102c102d102e102f102g102h102i102j102k102l102m102n102o102p102q102r102s102t102u102v102w102x102y102z103a103b103c103d103e103f103g103h103i103j103k103l103m103n103o103p103q103r103s103t103u103v103w103x103y103z104a104b104c104d104e104f104g104h104i104j104k104l104m104n104o104p104q104r104s104t104u104v104w104x104y104z105a105b105c105d105e105f105g105h105i105j105k105l105m105n105o105p105q105r105s105t105u105v105w105x105y105z106a106b106c106d106e106f106g106h106i106j106k106l106m106n106o106p106q106r106s106t106u106v106w106x106y106z107a107b107c107d107e107f107g107h107i107j107k107l107m107n107o107p107q107r107s107t107u107v107w107x107y107z108a108b108c108d108e108f108g108h108i108j108k108l108m108n108o108p108q108r108s108t108u108v108w108x108y108z109a109b109c109d109e109f109g109h109i109j109k109l109m109n109o109p109q109r109s109t109u109v109w109x109y109z110a110b110c110d110e110f110g110h110i110j110k110l110m110n110o110p110q110r110s110t110u110v110w110x110y110z111a111b111c111d111e111f111g111h111i111j111k111l111m111n111o111p111q111r111s111t111u111v111w111x111y111z112a112b112c112d112e112f112g112h112i112j112k112l112m112n112o112p112q112r112s112t112u112v112w112x112y112z113a113b113c113d113e113f113g113h113i113j113k113l113m113n113o113p113q113r113s113t113u113v113w113x113y113z114a114b114c114d114e114f114g114h114i114j114k114l114m114n114o114p114q114r114s114t114u114v114w114x114y114z115a115b115c115d115e115f115g115h115i115j115k115l115m115n115o115p115q115r115s115t115u115v115w115x115y115z116a116b116c116d116e116f116g116h116i116j116k116l116m116n116o116p116q116r116s116t116u116v116w116x116y116z117a117b117c117d117e117f117g117h117i117j117k117l117m117n117o117p117q117r117s117t117u117v117w117x117y117z118a118b118c118d118e118f118g118h118i118j118k118l118m118n118o118p118q118r118s118t118u118v118w118x118y118z119a119b119c119d119e119f119g119h119i119j119k119l119m119n119o119p119q119r119s119t119u119v119w119x119y119z120a120b120c120d120e120f120g120h120i120j120k120l120m120n120o120p120q120r120s120t120u120v120w120x120y120z121a121b121c121d121e121f121g121h121i121j121k121l121m121n121o121p121q121r121s121t121u121v121w121x121y121z122a122b122c122d122e122f122g122h122i122j122k122l122m122n122o122p122q122r122s122t122u122v122w122x122y122z123a123b123c123d123e123f123g123h123i123j123k123l123m123n123o123p123q123r123s123t123u123v123w123x123y123z124a124b124c124d124e124f124g124h124i124j124k124l124m124n124o124p124q124r124s124t124u124v124w124x124y124z125a125b125c125d125e125f125g125h125i125j125k125l125m125n125o125p125q125r125s125t125u125v125w125x125y125z126a126b126c126d126e126f126g126h126i126j126k126l126m126n126o126p126q126r126s126t126u126v126w126x126y126z127a127b127c127d127e127f127g127h127i127j127k127l127m127n127o127p127q127r127s127t127u127v127w127x127y127z128a128b128c128d128e128f128g128h128i128j128k128l128m128n128o128p128q128r128s128t128u128v128w128x128y128z129a129b129c129d129e129f129g129h129i129j129k129l129m129n129o129p129q129r129s129t129u129v129w129x129y129z130a130b130c130d130e130f130g130h130i130j130k130l130m130n130o130p130q130r130s130t130u130v130w130x130y130z131a131b131c131d131e131f131g131h131i131j131k131l131m131n131o131p131q131r131s131t131u131v131w131x131y131z132a132b132c132d132e132f132g132h132i132j132k132l132m132n132o132p132q132r132s132t132u132v132w132x132y132z133a133b133c133d133e133f133g133h133i133j133k133l133m133n133o133p133q133r133s133t133u133v133w133x133y133z134a134b134c134d134e134f134g134h134i134j134k134l134m134n134o134p134q134r134s134t134u134v134w134x134y134z135a135b135c135d135e135f135g135h135i135j135k135l135m135n135o135p135q135r135s135t135u135v135w135x135y135z136a136b136c136d136e136f136g136h136i136j136k136l136m136n136o136p136q136r136s136t136u136v136w136x136y136z137a137b137c137d137e137f137g137h137i137j137k137l137m137n137o137p137q137r137s137t137u137v137w137x137y137z138a138b138c138d138e138f138g138h138i138j138k138l138m138n138o138p138q138r138s138t138u138v138w138x138y138z139a139b139c139d139e139f139g139h139i139j139k139l139m139n139o139p139q139r139s139t139u139v139w139x139y139z140a140b140c140d140e140f140g140h140i140j140k140l140m140n140o140p140q140r140s140t140u140v140w140x140y140z141a141b141c141d141e141f141g141h141i141j141k141l141m141n141o141p141q141r141s141t141u141v141w141x141y141z142a142b142c142d142e142f142g142h142i142j142k142l142m142n142o142p142q142r142s142t142u142v142w142x142y142z143a143b143c143d143e143f143g143h143i143j143k143l143m143n143o143p143q143r143s143t143u143v143w143x143y143z144a144b144c144d144e144f144g144h144i144j144k144l144m144n144o144p144q144r144s144t144u144v144w144x144y144z145a145b145c145d145e145f145g145h145i145j145k145l145m145n145o145p145q145r145s145t145u145v145w145x145y145z146a146b146c146d146e146f146g146h146i146j146k146l146m146n146o146p146q146r146s146t146u146v146w146x146y146z147a147b147c147d147e147f147g147h147i147j147k147l147m147n147o147p147q147r147s147t147u147v147w147x147y147z148a148b148c148d148e148f148g148h148i148j148k148l148m148n148o148p148q148r148s148t148u148v148w148x148y148z149a149b149c149d149e149f149g149h149i149j149k149l149m149n149o149p149q149r149s149t149u149v149w149x149y149z150a150b150c150d150e150f150g150h150i150j150k150l150m150n150o150p150q150r150s150t150u150v150w150x150y150z151a151b151c151d151e151f151g151h151i151j151k151l151m151n151o151p151q151r151s151t151u151v151w151x151y151z152a152b152c152d152e152f152g152h152i152j152k152l152m152n152o152p152q152r152s152t152u152v152w152x152y152z153a153b153c153d153e153f153g153h153i153j153k153l153m153n153o153p153q153r153s153t153u153v153w153x153y153z154a154b154c154d154e154f154g154h154i154j154k154l154m154n154o154p154q154r154s154t154u154v154w154x154y154z155a155b155c155d155e155f155g155h155i155j155k155l155m155n155o155p155q155r155s155t155u155v155w155x155y155z156a156b156c156d156e156f156g156h156i156j156k156l156m156n156o156p156q156r156s156t156u156v156w156x156y156z157a157b157c157d157e157f157g157h157i157j157k157l157m157n157o157p157q157r157s157t157u157v157w157x157y157z158a158b158c158d158e158f158g158h158i158j158k158l158m158n158o158p158q158r158s158t158u158v158w158x158y158z159a159b159c159d159e159f159g159h159i159j159k159l159m159n159o159p159q159r159s159t159u159v159w159x159y159z160a160b160c160d160e160f160g160h160i160j160k160l160m160n160o160p160q160r160s160t160u160v160w160x160y160z161a161b161c161d161e161f161g161h161i161j161k161l161m161n161o161p161q161r161s161t161u161v161w161x161y161z162a162b162c162d162e162f162g162h162i162j162k162l162m162n162o162p162q162r162s162t162u162v162w162x162y162z163a163b163c163d163e163f163g163h163i163j163k163l163m163n163o163p163q163r163s163t163u163v163w163x163y163z164a164b164c164d164e164f164g164h164i164j164k164l164m164n164o164p164q164r164s164t164u164v164w164x164y164z165a165b165c165d165e165f165g165h165i165j165k165l165m165n165o165p165q165r165s165t165u165v165w165x165y165z166a166b166c166d166e166f166g166h166i166j166k166l166m166n166o166p166q166r166s166t166u166v166w166x166y166z167a167b167c167d167e167f167g167h167i167j167k167l167m167n167o167p167q167r167s167t167u167v167w167x167y167z168a168b168c168d168e168f168g168h168i168j168k168l168m168n168o168p168q168r168s168t168u168v168w168x168y168z169a169b169c169d169e169f169g169h169i169j169k169l169m169n169o169p169q169r169s169t169u169v169w169x169y169z170a170b170c170d170e170f170g170h170i170j170k170l170m170n170o170p170q170r170s170t170u170v170w170x170y170z171a171b171c171d171e171f171g171h171i171j171k171l171m171n171o171p171q171r171s171t171u171v171w171x171y171z172a172b172c172d172e172f172g172h172i172j172k172l172m172n172o172p172q172r172s172t172u172v172w172x172y172z173a173b173c173d173e173f173g173h173i173j173k173l173m173n173o173p173q173r173s173t173u173v173w173x173y173z174a174b174c174d174e174f174g174h174i174j174k174l174m174n174o174p174q174r174s174t174u174v174w174x174y174z175a175b175c175d175e175f175g175h175i175j175k175l175m175n175o175p175q175r175s175t175u175v175w175x175y175z176a176b176c176d176e176f176g176h176i176j176k176l176m176n176o176p176q176r176s176t176u176v176w176x176y176z177a177b177c177d177e177f177g177h177i177j177k177l177m177n177o177p177q177r177s177t177u177v177w177x177y177z178a178b178c178d178e178f178g178h178i178j178k178l178m178n178o178p178q178r178s178t178u178v178w178x178y178z179a179b179c179d179e179f179g179h179i179j179k179l179m179n179o179p179q179r179s179t179u179v179w179x179y179z180a180b180c180d180e180f180g180h180i180j180k180l180m180n180o180p180q180r180s180t180u180v180w180x180y180z181a181b181c181d181e181f181g181h181i181j181k181l181m181n181o181p181q181r181s181t181u181v181w181x181y181z182a182b182c182d182e182f182g182h182i182j182k182l182m182n182o182p182q182r182s182t182u182v182w182x182y182z183a183b183c183d183e183f183g183h183i183j183k183l183m183n183o183p183q183r183s183t183u183v183w183x183y183z184a184b184c184d184e184f184g184h184i184j184k184l184m184n184o184p184q184r184s184t184u184v184w184x184y184z185a185b185c185d185e185f185g185h185i185j185k185l185m185n185o185p185q185r185s185t185u185v185w185x185y185z186a186b186c186d186e186f186g186h186i186j186k186l186m186n186o186p186q186r186s186t186u186v186w186x186y186z187a187b187c187d187e187f187g187h187i187j187k187l187m187n187o187p187q187r187s187t187u187v187w187x187y187z188a188b188c188d188e188f188g188h188i188j188k188l188m188n188o188p188q188r188s188t188u188v188w188x188y188z189a189b189c189d189e189f189g189h189i189j189k189l189m189n189o189p189q189r189s189t189u189v189w189x189y189z190a190b190c190d190e190f190g190h190i190j190k190l190m190n190o190p190q190r190s190t190u190v190w190x190y190z191a191b191c191d191e191f191g191h191i191j191k191l191m191n191o191p191q191r191s191t191u191v191w191x191y191z192a192b192c192d192e192f192g192h192i192j192k192l192m192n192o192p192q192r192s192t192u192v192w192x192y192z193a193b193c193d193e193f193g193h193i193j193k193l193m193n193o193p193q193r193s193t193u193v193w193x193y193z194a194b194c194d194e194f194g194h194i194j194k194l194m194n194o194p194q194r194s194t194u194v194w194x194y194z195a195b195c195d195e195f195g195h195i195j195k195l195m195n195o195p195q195r195s195t195u195v195w195x195y195z196a196b196c196d196e196f196g196h196i196j196k196l196m196n196o196p196q196r196s196t196u196v196w196x196y196z197a197b197c197d197e197f197g197h197i197j197k197l197m197n197o197p197q197r197s197t197u197v197w197x197y197z198a198b198c198d198e198f198g198h198i198j198k198l198m198n198o198p198q198r198s198t198u198v198w198x198y198z199a199b199c199d199e199f199g199h199i199j199k199l199m199n199o199p199q199r199s199t199u199v199w199x199y199z200a200b200c200d200e200f200g200h200i200j200k200l200m200n200o200p200q200r200s200t200u200v200w200x200y200z201a201b201c201d201e201f201g201h201i201j201k201l201m201n201o201p201q201r201s201t201u201v201w201x201y201z202a202b202c202d202e202f202g202h202i202j202k202l202m202n202o202p202q202r202s202t202u202v202w202x202y202z203a203b203c203d203e203f203g203h203i203j203k203l203m203n203o203p203q203r203s203t203u203v203w203x203y203z204a204b204c204d204e204f204g204h204i204j204k204l204m204n204o204p204q204r204s204t204u204v204w204x204y204z205a205b205c205d205e205f205g205h205i205j205k205l205m205n205o205p205q205r205s205t205u205v205w205x205y205z206a206b206c206d206e206f206g206h206i206j206k206l206m206n206o206p206q206r206s206t206u206v206w206x206y206z207a207b207c207d207e207f207g207h207i207j207k207l207m207n207o207p207q207r207s207t207u207v207w207x207y207z208a208b208c208d208e208f208g208h208i208j208k208l208m208n208o208p208q208r208s208t208u208v208w208x208y208z209a209b209c209d209e209f209g209h209i209j209k209l209m209n209o209p209q209r209s209t209u209v209w209x209y209z210a210b210c210d210e210f210g210h210i210j210k210l210m210n210o210p210q210r210s210t210u210v210w210x210y210z211a211b211c211d211e211f211g211h211i211j211k211l211m211n211o211p211q211r211s211t211u211v211w211x211y211z212a212b212c212d212e212f212g212h212i212j212k212l212m212n212o212p212q212r212s212t212u212v212w212x212y212z213a213b213c213d213e213f213g213h213i213j213k213l213m213n213o213p213q213r213s213t213u213v213w213x213y213z214a214b214c214d214e214f214g214h214i214j214k214l214m214n214o214p214q214r214s214t214u214v214w214x214y214z215a215b215c215d215e215f215g215h215i215j215k215l215m215n215o215p215q215r215s215t215u215v215w215x215y215z216a216b216c216d216e216f216g216h216i216j216k216l216m216n216o216p216q216r216s216t216u216v216w216x216y216z217a217b217c217d217e217f217g217h217i217j217k217l217m217n217o217p217q217r217s217t217u217v217w217x217y217z218a218b218c218d218e218f218g218h218i218j218k218l218m218n218o218p218q218r218s218t218u218v218w218x218y218z219a219b219c219d219e219f219g219h219i219j219k219l219m219n219o219p219q219r219s219t219u219v219w219x219y219z220a220b220c220d220e220f220g220h220i220j220k220l220m220n220o220p220q220r220s220t220u220v220w220x220y220z221a221b221c221d221e221f221g221h221i221j221k221l221m221n221o221p221q221r221s221t221u221v221w221x221y221z222a222b222c222d222e222f222g222h222i222j222k222l222m222n222o222p222q222r222s222t222u222v222w222x222y222z223a223b223c223d223e223f223g223h223i223j223k223l223m223n223o223p223q223r223s223t223u223v223w223x223y223z224a224b224c224d224e224f224g224h224i224j224k224l224m224n224o224p224q224r224s224t224u224v224w224x224y224z225a225b225c225d225e225f225g225h225i225j225k225l225m225n225o225p225q225r225s225t225u225v225w225x225y225z226a226b226c226d226e226f226g226h226i226j226k226l226m226n226o226p226q226r226s226t226u226v226w226x226y226z227a227b227c227d227e227f227g227h227i227j227k227l227m227n227o227p227q227r227s227t227u227v227w227x227y227z228a228b228c228d228e228f228g228h228i228j228k228l228m228n228o228p228q228r228s228t228u228v228w228x228y228z229a229b229c229d229e229f229g229h229i229j229k229l229m229n229o229p229q229r229s229t229u229v229w229x229y229z230a230b230c230d230e230f230g230h230i230j230k230l230m230n230o230p230q230r230s230t230u230v230w230x230y230z231a231b231c231d231e231f231g231h231i231j231k231l231m231n231o231p231q231r231s231t231u231v231w231x231y231z232a232b232c232d232e232f232g232h232i232j232k232l232m232n232o232p232q232r232s232t232u232v232w232x232y232z233a233b233c233d233e233f233g233h233i233j233k233l233m233n233o233p233q233r233s233t233u233v233w233x233y233z234a234b234c234d234e234f234g234h234i234j234k234l234m234n234o234p234q234r234s234t234u234v234w234x234y234z235a235b235c235d235e235f235g235h235i235j235k235l235m235n235o235p235q235r235s235t235u235v235w235x235y235z236a236b236c236d236e236f236g236h236i236j236k236l236m236n236o236p236q236r236s236t236u236v236w236x236y236z237a237b237c237d237e237f237g237h237i237j237k237l237m237n237o237p237q237r237s237t237u237v237w237x237y237z238a238b238c238d238e238f238g238h238i238j238k238l238m238n238o238p238q238r238s238t238u238v238w238x238y238z239a239b239c239d239e239f239g239h239i239j239k239l239m239n239o239p239q239r239s239t239u239v239w239x239y239z240a240b240c240d240e240f240g240h240i240j240k240l240m240n240o240p240q240r240s240t240u240v240w240x240y240z241a241b241c241d241e241f241g241h241i241j241k241l241m241n241o241p241q241r241s241t241u241v241w241x241y241z242a242b242c242d242e242f242g242h242i242j242k242l242m242n242o242p242q242r242s242t242u242v242w242x242y242z243a243b243c243d243e243f243g243h243i243j243k243l243m243n243o243p243q243r243s243t243u243v243w243x243y243z244a244b244c244d244e244f244g244h244i244j244k244l244m244n244o244p244q244r244s244t244u244v244w244x244y244z245a245b245c245d245e245f245g245h245i245j245k245l245m245n245o245p245q245r245s245t245u245v245w245x245y245z246a246b246c246d246e246f246g246h246i246j246k246l246m246n246o246p246q246r246s246t246u246v246w246x246y246z247a247b247c247d247e247f247g247h247i247j247k247l247m247n247o247p247q247r247s247t247u247v247w247x247y247z248a248b248c248d248e248f248g248h248i248j248k248l248m248n248o248p248q248r248s248t248u248v248w248x248y248z249a249b249c249d249e249f249g249h249i249j249k249l249m249n249o249p249q249r249s249t249u249v249w249x249y249z250a250b250c250d250e250f250g250h250i250j250k250l250m250n250o250p250q250r250s250t250u250v250w250x250y250z251a251b251c251d251e251f251g251h251i251j251k251l251m251n251o251p251q251r251s251t251u251v251w251x251y251z252a252b252c252d252e252f252g252h252i252j252k252l252m252n252o252p252q252r252s252t252u252v252w252x252y252z253a253b253c253d253e253f253g253h253i253j253k253l253m253n253o253p253q253r253s253t253u253v253w253x253y253z254a254b254c254d254e254f254g254h254i254j254k254l254m254n254o254p254q254r254s254t254u254v254w254x254y254z255a255b255c255d255e255f255g255h255i255j255k255l255m255n255o255p255q255r255s255t255u255v255w255x255y255z256a256b256c256d256e256f256g256h256i256j256k256l256m256n256o256p256q256r256s256t256u256v256w256x256y256z257a257b257c257d257e257f257g257h257i257j257k257l257m257n257o257p257q257r257s257t257u257v257w257x257y257z258a258b258c258d258e258f258g258h258i258j258k258l258m258n258o258p258q258r258s258t258u258v258w258x258y258z259a259b259c259d259e259f259g259h259i259j259k259l259m259n259o259p259q259r259s259t259u259v259w259x259y259z260a260b260c260d260e260f260g260h260i260j260k260l260m260n260o260p260q260r260s260t260u260v260w260x260y260z261a261b261c261d261e261f261g261h261i261j261k261l261m261n261o261p261q261r261s261t261u261v261w261x261y261z262a262b262c262d262e262f262g262h262i262j262k262l262m262n262o262p262q262r262s262t262u262v262w262x262y262z263a263b263c263d263e263f263g263h263i263j263k263l263m263n263o263p263q263r263s263t263u263v263w263x263y263z264a264b264c264d264e264f264g264h264i264j264k264l264m264n264o264p264q264r264s264t264u264v264w264x264y264z265a265b265c265d265e265f265g265h265i265j265k265l265m265n265o265p265q265r265s265t265u265v265w265x265y265z266a266b266c266d266e266f266g266h266i266j266k266l266m266n266o266p266q266r266s266t266u266v266w266x266y266z267a267b267c267d267e267f267g267h267i267j267k267l267m267n267o267p267q267r267s267t267u267v267w267x267y267z268a268b268c268d268e268f268g268h268i268j268k268l268m268n268o268p268q268r268s268t268u268v268w268x268y268z269a269b269c269d269e269f269g269h269i269j269k269l269m269n269o269p269q269r269s269t269u269v269w269x269y269z270a270b270c270d270e270f270g270h270i270j270k270l270m270n270o270p270q270r270s270t270u270v270w270x270y270z271a271b271c271d271e271f271g271h271i271j271k271l271m271n271o271p271q271r271s271t271u271v271w271x271y271z272a272b272c272d272e272f272g272h272i272j272k272l2-aminomethyl-3-(3-bromophenyl)oxetane | C10H12BrNO | CID 139031024 - PubChem 3-aminomethyl-3-(3-bromophenyl)oxetane. 1332765-74-0. 3-(3-Bromophenyl)-3-(aminomethyl)oxetane. 3-(Aminomethyl)-3-(3-bromophenyl)oxetane. More... Molecular Weight. 242.11 g/mol . Computed by PubChem 2.2 (PubChem release 2021.10.14) Dates. Create: 2018-09-24. Modify: 2021-11-20. Contents. Title and Summary ... 2.1.2 InChI. InChI=1S/C10H12BrNO/c11-8-3-1-4-9(5-8)10(6-12)2-13-7-10/h1,3-5H,2,6-7,12H2. 2.1.3 InChIKey. YXQPWJGLDUFTOC-UHFFFAOYSA-N. 2.1.4 SMILES. C1C(CO1)(CC2=CC(=CC=C2)Br)CN. ...
  • 2 Names and Identifiers

  • 2.1 Computed Descriptors. 2.1.1 IUPAC Name. [3-(3-bromophenyl)oxetan-3-yl]methanamine. 2.1.2 InChI. InChI=1S/C10H12BrNO/c11-8-3-1-4-9(5-8)10(6-12)2-13-7-10/h1,3-5H,2,6-7,12H2. 2.1.3 InChIKey. YXQPWJGLDUFTOC-UHFFFAOYSA-N. 2.1.4 SMILES. C1C(CO1)(CC2=CC(=CC=C2)Br)CN.

  • 2.2 Molecular Formula. C10H12BrNO. Computed by PubChem 2.2 (PubChem release 2021.10.14) PubChem.

  • 2.3 Other Identifiers. 2.3.1 CAS. 1332765-74-0. CAS Common Chemistry. 2.3.2 European Community (EC) Number. 810-023-4.

  • 2.4 Synonyms. 2.4.1 Depositor-Supplied Synonyms. 3-aminomethyl-3-(3-bromophenyl)oxetane. 1332765-74-0. 3-(3-Bromophenyl)-3-(aminomethyl)oxetane. 3-(Aminomethyl)-3-(3-bromophenyl)oxetane. MFCD28693899. AKOS032950949. CS-W019446. DB-065842. HY-W016934. 3-(3-bromophenyl)oxetan-3-ylmethanamine. SCHEMBL2047392. ZINC39454174. 2-3-bromophenyl-3-aminomethyl-oxetane. C21532. AS-84803. BCP28987. CC-26919. LP021111. SY033282. T0512-5883. W-109289. C10H12BrNO. PubChem. ...

  • 2.1 Computed Descriptors

  • 2.1.1 IUPAC Name. [3-(3-bromophenyl)oxetan-3-yl]methanamine.

  • 2.1.2 InChI. InChI=1S/C10H12BrNO/c11-8-3-1-4-9(5-8)10(6-12)2-13-7-10/h1,3-5H,2,6-7,12H2.

  • 2.1.3 InChIKey. YXQPWJGLDUFTOC-UHFFFAOYSA-N.

  • 2.1.4 SMILES. C1C(CO1)(CC2=CC(=CC=C2)Br)CN. ...

  • 2.4 Synonyms

  • 2.4.1 Depositor-Supplied Synonyms. 3-aminomethyl-3-(3-bromophenyl)oxetane. 1332765-74-0. 3-(3-Bromophenyl)-3-(aminomethyl)oxetane. 3-(Aminomethyl)-3-(3-bromophenyl)oxetane. MFCD28693899. AKOS032950949. CS-W019446. DB-065842. HY-W016934. 3-(3-bromophenyl)oxetan-3-ylmethanamine. SCHEMBL2047392. ZINC39454174. 2-3-bromophenyl-3-aminomethyl-oxetane. C21532. AS-84803. BCP28987. CC-26919. LP021111. SY033282. T0512-5883. W-109289. C10H12BrNO. [Link] | C10H12BrNO | CID 139031024 - PubChemoogle.com/grounding-api-redirect/AUZIYQG7vB70k8bK2381j3k5iO1R-l6z7x1u4_D5U-uFk32j_Gq9oX9717-qB6Q0-1-u-y-e-w-z-a-b-c-d-e-f-g-h-i-j-k-l-m-n-o-p-q-r-s-t-u-v-w-x-y-z-1-2-3-4-5-6-7-8-9-0-A-B-C-D-E-F-G-H-I-J-K-L-M-N-O-P-Q-R-S-T-U-V-W-X-Y-Z-a-b-c-d-e-f-g-h-i-j-k-l-m-n-o-p-q-r-s-t-u-v-w-x-y-z-v-w-x-y-z

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.